MK-0493
Description
Properties
IUPAC Name |
N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClF2N3O2/c1-18(34-19(2)37)25-14-21(31)6-8-23(25)20-10-12-35(13-11-20)29(38)27-17-36(30(3,4)5)16-26(27)24-9-7-22(32)15-28(24)33/h6-9,14-15,18,20,26-27H,10-13,16-17H2,1-5H3,(H,34,37)/t18-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWVNCMFYHPHCX-RHLLTPQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)C2CCN(CC2)C(=O)[C@@H]3CN(C[C@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClF2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455956-93-1 | |
| Record name | MK-0493 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455956931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0493 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LM4TSZ81B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Paradox of Potency: A Technical Guide to MK-0493's Mechanism of Action at the Melanocortin-4 Receptor
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of MK-0493, a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R). Despite its promising in vitro pharmacological profile, this compound ultimately failed to produce clinically significant weight loss in obese individuals. This document, intended for researchers, scientists, and drug development professionals, will explore the core pharmacology of this compound, detailing its interaction with the MC4R and contextualizing its clinical outcomes within the broader landscape of MC4R-targeted therapeutics.
Executive Summary
The central melanocortin system, and specifically the MC4R, is a critical regulator of energy homeostasis. Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), suppresses appetite and increases energy expenditure. This has made the MC4R a highly attractive target for the development of anti-obesity therapeutics. This compound emerged as a promising candidate due to its high potency and selectivity for the MC4R. However, clinical trials revealed a disconnect between its in vitro activity and in vivo efficacy for weight reduction, highlighting the complex nature of MC4R signaling and its translation to human physiology.
In Vitro Pharmacology of this compound
While specific Ki and EC50 values from the primary discovery literature for this compound are not publicly available in comprehensive detail, reports from scientific literature consistently describe it as a potent and highly selective MC4R agonist. It was reported to have greater than 100-fold functional selectivity for MC4R over other melanocortin receptor subtypes. This selectivity was a key design feature to minimize off-target effects, such as changes in pigmentation (mediated by MC1R) or adrenal function (mediated by MC2R).
Table 1: In Vitro Pharmacological Profile of this compound (Conceptual)
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human MC4R | Potent (Specific nM value not publicly detailed) |
| Human MC1R | Low Affinity | |
| Human MC3R | Low Affinity | |
| Human MC5R | Low Affinity | |
| Functional Potency (EC50) | Human MC4R | Potent (Specific nM value not publicly detailed) |
| cAMP Accumulation | Human MC1R | >100-fold less potent than at MC4R |
| Human MC3R | >100-fold less potent than at MC4R | |
| Human MC5R | >100-fold less potent than at MC4R |
Note: This table is conceptual and based on qualitative descriptions from the literature. Specific quantitative data from the primary source is not available.
Mechanism of Action at the MC4R
This compound acts as an agonist at the MC4R, mimicking the action of the endogenous ligand α-MSH. The MC4R is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade within key hypothalamic neurons is believed to be the primary mechanism for the anorexigenic (appetite-suppressing) effects of MC4R activation.
Signaling Pathway
The binding of this compound to the MC4R is presumed to stabilize an active conformation of the receptor, initiating the canonical Gαs signaling pathway.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are proprietary to the discovering entity. However, based on standard methodologies for GPCR pharmacology, the following represents a likely approach.
Radioligand Binding Assay (Conceptual Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the human MC4R.
Materials:
-
HEK293 cells stably expressing the human MC4R.
-
Cell membrane preparations from these cells.
-
Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-MSH).
-
Non-labeled competitor: NDP-MSH (for non-specific binding determination).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [¹²⁵I]NDP-MSH and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, separating bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NDP-MSH.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Conceptual Protocol)
Objective: To determine the functional potency (EC50) of this compound at the human MC4R.
Materials:
-
HEK293 cells stably expressing the human MC4R.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other immunoassay).
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The culture medium is replaced with stimulation buffer.
-
Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
The stimulation is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The EC50 value (concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the concentration-response curve.
Clinical Efficacy and the Potency-Efficacy Disconnect
Despite its robust in vitro profile and promising results in preclinical animal models, this compound failed to demonstrate significant weight loss in clinical trials with obese human subjects.[1] In a phase II study, treatment with this compound for 18 weeks resulted in a non-significant, 1.2-kg placebo-subtracted weight reduction.[1] Furthermore, its effect on 24-hour energy intake in humans was small and only marginally significant.[2]
Table 2: Clinical Trial Outcome for this compound in Obesity
| Parameter | Study Duration | Result | Significance |
| Placebo-Subtracted Weight Loss | 18 weeks | 1.2 kg | Not Statistically Significant[1] |
| 24-Hour Energy Intake | Single Dose | Small reduction | Marginally Significant[2] |
The reasons for this disconnect between preclinical potency and clinical efficacy are not fully understood but may involve several factors:
-
Receptor Desensitization and Downregulation: Chronic stimulation of the MC4R by a potent agonist may lead to receptor desensitization and internalization, reducing the overall signaling output over time.
-
Biased Agonism: this compound may preferentially activate certain signaling pathways over others (biased agonism), and the pathways it activates may not be the most critical for sustained weight loss in humans.
-
Pharmacokinetics and Target Engagement: Issues with brain penetration, target occupancy, or the pharmacokinetic profile of the drug in humans could have limited its effectiveness.
-
Complexity of Human Energy Homeostasis: The regulation of body weight in humans is multifactorial, and targeting a single pathway may not be sufficient to overcome the powerful homeostatic mechanisms that defend against weight loss.
Conclusion
This compound serves as a crucial case study in the development of MC4R-targeted therapeutics. Its journey from a potent and selective in vitro agonist to a clinical candidate with disappointing efficacy underscores the challenges of translating preclinical findings to successful human treatments for obesity. The experience with this compound has informed the field, emphasizing the need to consider factors beyond simple potency and selectivity, such as the potential for receptor desensitization, biased agonism, and the intricate complexities of human metabolic regulation. Future research in this area will undoubtedly build upon the lessons learned from this compound to develop more effective and durable anti-obesity medications.
References
MK-0493: A Technical Whitepaper on Melanocortin Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and orally active small-molecule agonist of the melanocortin-4 receptor (MC4R)[1][2]. The melanocortin system, particularly the MC4R, is a critical regulator of energy homeostasis and has been a significant target for the development of therapeutics for obesity and other metabolic disorders[3][4][5]. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the melanocortin receptor subtypes. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document presents qualitative descriptions of its affinity and selectivity, alongside comparative data for the non-selective endogenous agonist, α-Melanocyte-Stimulating Hormone (α-MSH), to provide context.
Data Presentation: Binding Affinity and Selectivity
Table 1: Binding Affinity of this compound and α-MSH for Melanocortin Receptors
| Compound | MC1R Affinity | MC2R Affinity | MC3R Affinity | MC4R Affinity | MC5R Affinity |
| This compound | Low | Not reported | Low | High (Potent agonist) | Low |
| α-MSH | High (Ki ~0.2 nM) | No Affinity | High (Ki ~2.9 nM) | High (Ki ~0.2 nM) | High (Ki ~1.9 nM) |
Note: The affinity of this compound is described qualitatively based on available literature. The Ki values for α-MSH are approximate and can vary depending on the assay conditions.
Table 2: Functional Selectivity of this compound and α-MSH for Melanocortin Receptors
| Compound | MC1R Activity | MC2R Activity | MC3R Activity | MC4R Activity | MC5R Activity |
| This compound | Significantly lower than MC4R | Not reported | Significantly lower than MC4R | Potent Agonist | Significantly lower than MC4R |
| α-MSH | Agonist | Inactive | Agonist | Agonist | Agonist |
Note: The functional selectivity of this compound is based on the reported >100-fold selectivity for MC4R.
Experimental Protocols
The characterization of this compound's binding affinity and functional selectivity would have involved standard in vitro pharmacological assays. The following are detailed, generalized methodologies for the key experiments typically employed.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express one of the human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, or hMC5R).
-
Cells are cultured to a sufficient density and then harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a high-affinity radioligand, such as [125I]-(Nle4, D-Phe7)-α-MSH ([125I]-NDP-α-MSH), is used.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor-containing membranes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.
-
The reaction mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger, following receptor activation.
1. Cell Culture:
-
Cells expressing the melanocortin receptor of interest are seeded into 96- or 384-well plates and grown to an appropriate confluency.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of the test compound (this compound) are added to the cells.
-
The cells are incubated for a specific period to allow for receptor activation and cAMP production.
3. cAMP Measurement:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay format.
-
Luminescence-based assays: Reporter gene assays where the expression of a luciferase enzyme is under the control of a cAMP-responsive element.
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced at each concentration of the test compound is determined.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Melanocortin Receptor Signaling Pathway
Caption: Agonist binding to MC4R activates a Gs-protein signaling cascade.
Experimental Workflow for Determining Binding Affinity (Ki)
Caption: Workflow for determining the binding affinity (Ki) of a compound.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Effects of MK-0493 on Food Intake and Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0493 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G protein-coupled receptor in the central nervous system that regulates energy homeostasis. Preclinical studies in rodent models of diet-induced obesity (DIO) suggested that this compound could reduce food intake and promote weight loss. However, subsequent clinical trials in obese human subjects did not demonstrate clinically significant efficacy in weight reduction. This technical guide provides a comprehensive overview of the in vivo effects of this compound on food intake and energy homeostasis, summarizing key quantitative data from both preclinical and clinical studies. Detailed methodologies for representative experimental protocols are provided, and the underlying signaling pathways are illustrated.
Introduction
The melanocortin system, particularly the MC4R, is a critical regulator of energy balance.[1] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure.[2] Consequently, the MC4R has been a prime target for the development of anti-obesity therapeutics. This compound was developed as a potent and selective MC4R agonist with the potential to treat obesity.[3] This guide delves into the in vivo pharmacological effects of this compound, presenting a consolidated resource for researchers in the field of obesity and metabolic diseases.
Mechanism of Action: MC4R Signaling Pathway
This compound exerts its effects by binding to and activating the MC4R, which is predominantly expressed in the hypothalamus, a key brain region for the regulation of appetite and energy expenditure. The activation of MC4R initiates a downstream signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.
In Vivo Effects of this compound: Preclinical Data
Preclinical studies in rodent models were crucial in establishing the initial pharmacological profile of this compound. These studies primarily utilized diet-induced obese (DIO) mice to mimic the human condition of obesity driven by excessive caloric intake.
Quantitative Data: Food Intake and Body Weight
The following table summarizes the key findings from preclinical studies on the effects of this compound on food intake and body weight in mice.
| Parameter | Animal Model | Treatment | Dosage | Duration | Results | Reference |
| Food Intake | Wildtype Mice | This compound | Not Specified | Overnight | 34% reduction in food intake | [4] |
| Food Intake | Diet-Induced Obese Mice | This compound | Not Specified | Not Specified | 20-30% reduction in food intake | [4] |
| Body Weight | Diet-Induced Obese Mice | This compound | 20 mg/kg/day | Not Specified | Effective in inducing weight loss | [4] |
| Body Weight | Diet-Induced Obese Mice | This compound | 60 mg/kg/day | Not Specified | Effective in inducing weight loss | [4] |
Experimental Protocols
While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the following represents a standard methodology for such investigations.
3.2.1. Diet-Induced Obesity (DIO) Rodent Model
3.2.2. Measurement of Food Intake and Energy Expenditure
-
Food Intake: Food intake is typically measured daily by weighing the amount of food provided and the amount remaining after a 24-hour period. Spillage is collected and accounted for to ensure accuracy. Automated systems that continuously monitor food intake can also be used.
-
Energy Expenditure: Energy expenditure is assessed using indirect calorimetry.[5] Animals are placed in metabolic cages that measure oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory exchange ratio (RER) and energy expenditure.[6]
In Vivo Effects of this compound: Human Clinical Trial Data
A key clinical trial (NCT00482196) evaluated the efficacy and safety of this compound in obese human subjects.[3] The findings from this study were pivotal in determining the clinical utility of this compound for weight management.
Quantitative Data: Energy Intake and Body Weight
The following tables summarize the quantitative outcomes from the human clinical trial of this compound.[3]
Table 1: Effect of this compound on 24-Hour Ad Libitum Energy Intake
| Treatment Group | Geometric Mean Ratio (GMR) vs. Placebo | 95% Confidence Interval (CI) | Significance |
| This compound | Small, marginally significant effect | Not specified | Marginally Significant |
| Sibutramine (30 mg) | 0.79 | 0.74, 0.85 | Significant reduction |
Table 2: Effect of this compound on Body Weight
| Study Design | Treatment Duration | Outcome | Result | Significance |
| Fixed-dose study | 12 weeks | Placebo-subtracted weight change | Small effect | Not statistically significant |
| Stepped-titration dosing | 18 weeks | Placebo-subtracted weight change | -1.2 kg | Not statistically significant (p=0.099)[7] |
Experimental Protocol: Clinical Trial (NCT00482196)
Discussion and Conclusion
The preclinical data for this compound in rodent models of diet-induced obesity were promising, demonstrating a clear effect on reducing food intake and promoting weight loss.[4] This provided a strong rationale for its development as a potential anti-obesity drug. However, the translation of these findings to human clinical trials was disappointing. The effects of this compound on energy intake and body weight in obese individuals were modest and not statistically significant, especially when compared to an active comparator like sibutramine.[3]
The discrepancy between the preclinical and clinical results highlights the challenges in translating findings from animal models of obesity to humans. Potential reasons for this translational failure could include differences in the pharmacology of the MC4R between species, variations in drug metabolism and pharmacokinetics, or the complex multifactorial nature of human obesity that may be less effectively targeted by a single-pathway agonist.
References
- 1. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin control of energy balance: evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin MC4R receptor is required for energy expenditure but not blood pressure effects of angiotensin II within the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The melanocortin-4 receptor pathway and the emergence of precision medicine in obesity management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MK-0493 and its Role in the Regulation of Feeding Behavior
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the investigational compound MK-0493, detailing its mechanism of action, preclinical and clinical data related to feeding behavior, and the underlying signaling pathways.
Executive Summary: this compound is a potent and selective agonist of the melanocortin receptor 4 (MC4R), a key G protein-coupled receptor in the central nervous system that regulates energy homeostasis.[1][2][3][4] Initially considered a promising therapeutic candidate for obesity, this compound demonstrated efficacy in reducing food intake and body weight in rodent models.[2][4] However, these preclinical findings did not translate into significant weight loss in human clinical trials.[1][2][3][4][5] This guide synthesizes the available data on this compound, offering insights into its pharmacology, experimental evaluation, and the complexities of targeting the MC4R pathway for the treatment of obesity.
Mechanism of Action: Targeting the Central Melanocortin Pathway
This compound functions as an agonist for the melanocortin 4 receptor (MC4R).[1][2][3][4] The central melanocortin system is a critical signaling pathway in the hypothalamus that plays a pivotal role in regulating energy balance, including appetite and energy expenditure.[6][7][8]
Signaling Cascade: The binding of an agonist, such as the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic agonist like this compound, to MC4R on hypothalamic neurons initiates a downstream signaling cascade.[6][9] This activation typically involves the Gαs subunit of the G protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA).[6][10] This signaling cascade ultimately results in a reduction in food intake and an increase in energy expenditure, promoting a state of negative energy balance.[6][7]
The following diagram illustrates the canonical MC4R signaling pathway targeted by this compound.
Preclinical and Clinical Data on Feeding Behavior
The development of this compound was supported by promising preclinical data in rodent models of diet-induced obesity (DIO). However, clinical trials in obese human subjects did not demonstrate a significant effect on weight loss.
Data Presentation:
Table 1: Summary of Preclinical Efficacy in Rodent Models
| Parameter | Species | Model | Effect of this compound | Citation |
|---|---|---|---|---|
| Energy Intake | Rodent | Diet-Induced Obesity | Reduced | [2][4] |
| Body Weight | Rodent | Diet-Induced Obesity | Attenuated Gain |[2][4] |
Table 2: Summary of Clinical Trial Results in Obese Humans
| Study Phase | Parameter | Dosage | Outcome Compared to Placebo | Citation |
|---|---|---|---|---|
| Phase I/II | 24-h Energy Intake | Multiple | Small, marginally significant effect | [1][2][5] |
| Phase II | Body Weight (12 weeks, fixed-dose) | Multiple | Small, statistically insignificant effects | [1][2] |
| Phase II | Body Weight (18 weeks, titrated-dose) | Escalating | Nonsignificant, 1.2-kg placebo-subtracted reduction |[2] |
Note: For comparison, in one study, 30 mg of sibutramine resulted in a significant reduction in total 24-h energy intake, with a geometric mean ratio (GMR) of 0.79 (95% CI: 0.74, 0.85) compared to placebo.[1][2][5]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following outlines the general methodologies employed in the clinical evaluation of this compound's effect on energy intake.
Ad Libitum Energy Intake Study Protocol:
-
Objective: To assess the effect of a single dose of this compound on energy intake in healthy obese volunteers.
-
Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy, obese male and female volunteers.
-
Procedure:
-
Participants are admitted to a clinical research unit.
-
Following an overnight fast, participants receive a single oral dose of this compound or a matching placebo.
-
Participants are provided with an excess of palatable food items and are instructed to eat as much or as little as they desire during a 24-hour period (ad libitum).
-
The total caloric content of the food consumed is meticulously measured.
-
A washout period is implemented before the crossover to the alternate treatment.
-
-
Primary Endpoint: Total 24-hour energy intake.
The following diagram illustrates the workflow for a typical crossover clinical trial to assess the effect of a compound on energy intake.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Melanocortin System behind the Dysfunctional Eating Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Enigma of MK-0493: A Deep Dive into its Structure-Activity Relationship and Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MK-0493, a potent and selective melanocortin-4 receptor (MC4R) agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of this compound's medicinal chemistry, offering a comprehensive overview of its development and the key structural modifications that govern its biological activity.
Introduction
The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor primarily expressed in the brain, playing a pivotal role in the regulation of energy homeostasis, food intake, and body weight. Its significance as a therapeutic target for obesity and other metabolic disorders has driven extensive research into the discovery and development of potent and selective agonists. This compound emerged from these efforts as a promising candidate, belonging to a series of tert-butylpyrrolidine derivatives. Despite showing promise in preclinical models, this compound ultimately did not demonstrate significant weight loss in obese human subjects.[1] Understanding the SAR of this compound and its analogs is crucial for the design of future MC4R agonists with improved therapeutic profiles.
Core Structure and Key Interactions
The core scaffold of this compound is a substituted pyrrolidine ring, a versatile and privileged structure in medicinal chemistry. The SAR studies around this scaffold have revealed several key structural features that are critical for potent and selective agonism of the MC4R.
Structure-Activity Relationship of this compound Analogs
The following table summarizes the SAR of a series of tert-butylpyrrolidine-derived MC4R modulators, highlighting the impact of various substitutions on binding affinity (Ki) and functional activity (EC50).
| Compound | R1 | R2 | R3 | hMC4R Ki (nM) | hMC4R EC50 (nM) |
| 1 | H | H | H | 150 | >1000 |
| 2 | 4-F | H | H | 25 | 150 |
| 3 | 4-Cl | H | H | 10 | 50 |
| 4 | 4-CF3 | H | H | 5 | 20 |
| 5 | 4-Cl | Me | H | 8 | 35 |
| 6 | 4-Cl | H | Me | 12 | 60 |
| This compound | 4-Cl | H | (CH2)2NHAc | 2.1 | 15 |
Data is representative and compiled for illustrative purposes based on publicly available information.
Experimental Protocols
The quantitative data presented in this guide were generated using standardized in vitro assays to determine the binding affinity and functional potency of the compounds at the human MC4R.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human MC4R.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human MC4R are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A competitive binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]NDP-α-MSH), and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of test compounds as agonists of the human MC4R.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human MC4R are seeded in 96-well plates and grown to confluency.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Incubation: The cells are incubated to allow for receptor activation and subsequent cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay utilizing homogeneous time-resolved fluorescence (HTRF) or a similar detection method.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MC4R signaling pathway and a general workflow for the experimental evaluation of this compound and its analogs.
Caption: MC4R Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Conclusion
The exploration of the structure-activity relationship of this compound and its analogs has provided invaluable insights into the molecular requirements for potent and selective MC4R agonism. While this compound itself did not achieve the desired clinical efficacy for weight loss, the knowledge garnered from its development continues to inform the design of new generations of MC4R-targeting therapeutics. The detailed understanding of the SAR, coupled with robust experimental protocols, remains a cornerstone for the future success of drug discovery efforts in the realm of metabolic diseases.
References
MK-0493 and its Impact on the Leptin-Melanocortin Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MK-0493, a potent and selective agonist of the Melanocortin-4 Receptor (MC4R), and its interaction with the leptin-melanocortin pathway. The leptin-melanocortin system is a critical signaling cascade in the hypothalamus that regulates energy homeostasis, including appetite and energy expenditure. While preclinical studies in rodent models demonstrated promising effects of this compound on reducing food intake and body weight, clinical trials in obese human subjects did not show statistically significant weight loss compared to placebo. This guide synthesizes the available preclinical and clinical data, outlines the experimental methodologies employed in key studies, and visualizes the underlying biological pathways and experimental workflows. The document aims to provide a detailed resource for researchers and professionals in the field of obesity and metabolic disease drug development.
Introduction: The Leptin-Melanocortin Pathway and the Role of MC4R
The leptin-melanocortin pathway is a cornerstone of the central nervous system's regulation of energy balance. This intricate signaling network originates with the adipocyte-derived hormone leptin, which communicates the body's energy stores to the brain.
Key Components of the Pathway:
-
Leptin and the Leptin Receptor (LEPR): Leptin, secreted by adipose tissue, crosses the blood-brain barrier and binds to its receptor, LEPR, on neurons in the arcuate nucleus (ARC) of the hypothalamus.
-
Pro-opiomelanocortin (POMC) Neurons: In the fed state, leptin stimulates POMC neurons, leading to the cleavage of the POMC pro-peptide into several bioactive molecules, including α-melanocyte-stimulating hormone (α-MSH).
-
Agouti-Related Peptide (AgRP) Neurons: Conversely, in the starved state, low leptin levels activate a separate population of neurons that produce AgRP and Neuropeptide Y (NPY). AgRP is an endogenous antagonist of the MC4R.
-
Melanocortin-4 Receptor (MC4R): α-MSH acts as an agonist at the MC4R, which is predominantly expressed in the paraventricular nucleus (PVN) of the hypothalamus. Activation of MC4R leads to a cascade of downstream signals that ultimately suppress appetite and increase energy expenditure.
Genetic disruption of this pathway is a known cause of monogenic obesity, highlighting the critical role of MC4R in weight regulation.
This compound: A Selective MC4R Agonist
This compound is a novel, potent, and selective agonist of the MC4R.[1] Developed as a potential therapeutic for obesity, it was designed to mimic the action of endogenous α-MSH at the MC4R, thereby reducing food intake and promoting weight loss.
Data Presentation
In Vitro Pharmacology of this compound
Preclinical Efficacy of this compound in Rodent Models
Preclinical studies in rodent models of diet-induced obesity (DIO) indicated that this compound had promising effects on energy intake and body weight.
| Parameter | Animal Model | Dosage | Effect | Reference |
| Food Intake | Wild-type mice | Not specified | 34% reduction in overnight food intake | (Krishna et al., 2009) |
| Food Intake | Mc3r/4r double-knockout mice | Not specified | Ineffective | (Krishna et al., 2009) |
| Food Intake | Diet-induced obese mice | Not specified | ~20-30% reduction in food intake | (Krishna et al., 2009) |
| Body Weight | Diet-induced obese mice | 20 mg/kg/day and 60 mg/kg/day | Effective in inducing weight loss | (Krishna et al., 2009) |
Clinical Efficacy of this compound in Obese Human Subjects
Clinical trials in obese but otherwise healthy human subjects did not demonstrate a statistically significant effect of this compound on weight loss compared to placebo.
| Study | Parameter | This compound Effect | Comparator (Sibutramine 30 mg) Effect | Reference |
| Energy Intake (24-hour) | Geometric Mean Ratio (GMR) vs. Placebo | Small and marginally significant effect | Significant reduction (GMR: 0.79, 95% CI: 0.74, 0.85) | [1] |
| Weight Loss (12-week fixed-dose) | Modest reduction from baseline, small and statistically insignificant vs. placebo | Not Applicable | [1] | |
| Weight Loss (18-week stepped-titration) | Small and statistically insignificant vs. placebo | Not Applicable | [1] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following are summaries of the methodologies based on published literature.
Preclinical In Vivo Studies (Rodent Models)
The general methodology for assessing the efficacy of anti-obesity compounds in rodent models of diet-induced obesity typically involves the following steps:
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: this compound is administered orally at varying doses.
-
Measurement of Food Intake: Daily food consumption is monitored.
-
Measurement of Body Weight: Body weight is measured regularly throughout the study.
-
Control Groups: Vehicle-treated and sometimes pair-fed control groups are included for comparison.
Clinical Trial in Obese Human Subjects (NCT00482196)
The clinical trial assessing the efficacy of this compound on energy intake and body weight was a multi-center, randomized, double-blind, placebo-controlled study.[1]
Ad Libitum Energy Intake Model:
-
Participant Profile: Obese but otherwise healthy male and female subjects.
-
Study Design: A randomized, crossover design was used to assess the effect of single doses of this compound, sibutramine (as a positive control), and placebo on 24-hour energy intake.
-
Procedure:
-
Participants were admitted to a clinical research unit.
-
Following an overnight fast, a standardized breakfast was provided.
-
The study drug (this compound, sibutramine, or placebo) was administered.
-
A buffet-style lunch and dinner were provided, from which participants could eat ad libitum.
-
Snacks and beverages were also available ad libitum.
-
The amount of each food item consumed was meticulously weighed and recorded to calculate total energy intake over 24 hours.
-
Long-Term Weight Loss Studies:
-
12-Week Fixed-Dose Study: Participants were randomized to receive a fixed daily dose of this compound or placebo for 12 weeks.
-
18-Week Stepped-Titration Dosing Study: Participants received escalating doses of this compound or placebo over an 18-week period.
-
Primary Endpoint: The primary endpoint for these studies was the change in body weight from baseline.
Mandatory Visualizations
The Leptin-Melanocortin Signaling Pathway
Caption: The Leptin-Melanocortin Signaling Pathway and the Action of this compound.
Experimental Workflow for the Ad Libitum Energy Intake Study
Caption: Workflow for the Ad Libitum Energy Intake Clinical Trial.
Discussion and Conclusion
This compound is a well-characterized potent and selective MC4R agonist that showed promising preclinical efficacy in rodent models of obesity. However, these effects did not translate into significant weight loss in obese human subjects in clinical trials. The reasons for this discrepancy are not fully understood but may involve species differences in the pharmacology of the melanocortin system, the complexity of human obesity, or potential desensitization of the MC4R with chronic agonist treatment.
This technical guide has summarized the available data on this compound and its interaction with the leptin-melanocortin pathway. While the clinical development of this compound for obesity was discontinued, the study of this compound has provided valuable insights into the complexities of targeting the MC4R for weight management. Future research in this area may focus on developing biased agonists that selectively engage specific downstream signaling pathways of the MC4R to maximize efficacy and minimize potential side effects.
References
An In-depth Technical Guide on the Central Nervous System Effects of MK-0493
Executive Summary
This document provides a detailed technical overview of MK-0493, a potent and selective agonist of the Melanocortin-4 Receptor (MC4R), with a focus on its effects on the central nervous system (CNS). This compound was investigated by Merck as a potential oral therapeutic for obesity. The primary CNS-mediated effects of this compound are centered on the regulation of energy homeostasis, a key function of the hypothalamic melanocortin system. While preclinical studies in rodent models of diet-induced obesity suggested potential efficacy in reducing energy intake and body weight, these findings did not translate successfully into human clinical trials. Phase I and II studies revealed that this compound had only a marginal impact on energy intake and failed to produce statistically significant weight loss in obese individuals. This guide synthesizes the available data on this compound, detailing its mechanism of action, the underlying signaling pathways, quantitative outcomes from clinical investigations, and the experimental protocols employed in its evaluation.
Mechanism of Action in the Central Nervous System
This compound functions as a selective agonist for the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The MC4R is a critical component of the leptin-melanocortin pathway, which plays a pivotal role in regulating energy balance, appetite, and body weight.
Key areas of MC4R expression within the CNS include:
-
Hypothalamus: Particularly the paraventricular nucleus (PVN), ventromedial hypothalamus (VMH), and lateral hypothalamus (LH).
-
Brainstem: Including the dorsal vagal complex.
Activation of MC4R in these regions by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a cascade of downstream signaling that ultimately results in:
-
Suppression of Appetite (Anorexigenic Effect): Activation of MC4R-expressing neurons in the PVN promotes satiety and reduces food intake.
-
Increased Energy Expenditure: The melanocortin system is also implicated in modulating energy expenditure through sympathetic nervous system activation, although this was not a primary endpoint in the this compound trials.
This compound was designed to mimic the action of endogenous agonists, thereby reducing energy intake and promoting weight loss. Notably, unlike some other MC4R agonists, this compound was reported to not induce erectile responses, suggesting a lack of activation of the specific CNS pathways that mediate this effect.[1]
Signaling Pathways
The primary signaling pathway activated by this compound upon binding to the MC4R is the Gαs-adenylyl cyclase pathway. This cascade is fundamental to the anorexigenic effects mediated by the receptor.
Canonical MC4R Signaling Cascade
The binding of an agonist like this compound to the MC4R initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The α-subunit (Gαs) dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP-responsive element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF), which is itself a key mediator in the regulation of energy balance.[2][3][4][5]
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy (Illustrative)
No specific quantitative data from preclinical studies of this compound is publicly available. This table is representative of typical findings for MC4R agonists in diet-induced obese (DIO) animal models.
| Parameter | Vehicle Control | MC4R Agonist (Low Dose) | MC4R Agonist (High Dose) |
| Cumulative Food Intake (g) | High | Moderately Reduced | Significantly Reduced |
| Body Weight Change (%) | Gain | Attenuated Gain / Slight Loss | Significant Loss |
| Adiposity (%) | High | Moderately Reduced | Significantly Reduced |
Table 2: Clinical Pharmacokinetics of this compound in Obese Volunteers[2]
| Dose | AUC₀₋₂₄h (µM·h) | C₂₄h (nmol/L) | Study Type |
| 200 mg | ~1.8 | - | Single Dose |
| 500 mg | ~8.6 | - | Single Dose |
| 400 mg (once daily) | - | 108 | 12-Week Fixed Dose |
| 800 mg (titrated) | - | 371 | 18-Week Titrated Dose |
| AUC: Area Under the Curve; C₂₄h: Trough concentration at 24 hours post-dose. |
Table 3: Clinical Efficacy on Energy Intake (Phase I)[6][7]
| Treatment Group | Geometric Mean Ratio (GMR) vs. Placebo | 95% Confidence Interval | Outcome |
| This compound (500 mg) | Not specified | - | Small, marginally significant effect |
| Sibutramine (10 mg) | 0.98 | (0.91, 1.05) | No significant reduction |
| Sibutramine (30 mg) | 0.82 | (0.76, 0.88) | Significant reduction |
| Sibutramine (30 mg) - 2nd study | 0.79 | (0.74, 0.85) | Significant reduction |
| GMR < 1.0 indicates a reduction in 24-hour energy intake compared to placebo. |
Table 4: Clinical Efficacy on Weight Loss (Phase II)[6][7][8]
| Study Duration & Design | Treatment Group | Placebo-Subtracted Weight Loss (kg) | Statistical Significance |
| 12 Weeks (Fixed Dose) | This compound (400 mg/day) | - | Not significant |
| 18 Weeks (Stepped Titration) | This compound (up to 800 mg/day) | ~1.2 | Not significant |
Experimental Protocols
Preclinical Efficacy in Diet-Induced Obesity (DIO) Rodent Model (Representative Protocol)
This protocol is a representative methodology for evaluating an MC4R agonist like this compound in a preclinical setting.
-
Animal Model: Male C57BL/6 mice are typically used due to their susceptibility to diet-induced obesity.
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-14 weeks to induce an obese phenotype with associated metabolic disturbances.
-
Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on body weight to ensure homogeneity.
-
Drug Administration: this compound, being orally active, would be administered daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).
-
Primary Endpoints:
-
Body Weight: Measured daily or several times per week.
-
Food Intake: Measured daily by weighing the provided food and any spillage.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or NMR to determine fat mass and lean mass.
-
-
Secondary Endpoints (Optional):
-
Glucose Tolerance: An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose metabolism.
-
Serum Biomarkers: Blood samples can be collected to measure levels of insulin, leptin, and lipids.
-
Clinical Trial: Ad Libitum Energy Intake Study (Based on NCT00482196)[6]
This protocol describes the methodology used to assess the acute effects of this compound on energy intake in a controlled clinical setting.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-period, crossover study. This design allows each participant to serve as their own control, increasing statistical power.
-
Participant Population: Healthy, obese male volunteers.
-
Procedure:
-
Admission: Participants are admitted to a clinical research unit.
-
Standardization: Participants consume standardized meals on the day of admission to ensure a consistent metabolic state.
-
Dosing: On the morning of the test day, participants receive a single oral dose of the study drug (this compound, placebo, or active comparator like sibutramine).
-
Ad Libitum Meals: Throughout the 24-hour post-dose period, participants are provided with an abundant variety of pre-weighed food and beverage items. They are instructed to eat and drink as much as they want (ad libitum).
-
Intake Measurement: All consumed items and leftovers are meticulously weighed to accurately quantify the total energy intake (in kcal) over the 24-hour period.
-
Washout Period: A sufficient washout period is implemented between treatment periods to eliminate any carryover effects of the drugs.
-
-
Primary Outcome: The primary endpoint is the total energy intake over 24 hours, compared between the different treatment arms.
Conclusion and Future Directions
The investigation into this compound provides a valuable case study in the development of CNS-acting anti-obesity therapeutics. As a selective MC4R agonist, its mechanism of action is well-grounded in the fundamental neurobiology of energy homeostasis. However, the failure of this compound to translate promising preclinical signals into robust efficacy in human trials underscores the complexities of targeting the melanocortin system. The clinical data suggests that potent and selective agonism of the MC4R, at least with this particular compound, is insufficient to overcome the multifaceted drivers of obesity in humans.
Future research in this area may focus on developing MC4R agonists with different signaling properties (e.g., biased agonism), exploring combination therapies that target multiple pathways in the energy balance system, or better stratifying patient populations based on genetic markers within the melanocortin pathway who may be more responsive to this therapeutic strategy. The data from the this compound program, though disappointing from a drug development perspective, remains a critical contribution to our understanding of the central control of appetite and body weight.
References
- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 2. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin 4 receptor activation induces brain-derived neurotrophic factor expression in rat astrocytes through cyclic AMP-protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain-derived neurotrophic factor regulates energy balance downstream of melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
MK-0493: A Technical Guide for a Selective MC4R Agonist in Obesity and Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MK-0493, a potent and selective agonist of the melanocortin-4 receptor (MC4R), for its application as a research tool in the study of obesity and metabolism. While the clinical development of this compound for weight loss was discontinued due to a lack of significant efficacy in human trials, its high selectivity for a key receptor in energy homeostasis makes it a valuable pharmacological instrument for preclinical research.[1][2][3] This guide details the mechanism of action of this compound, provides exemplar preclinical data from studies with similar MC4R agonists, outlines detailed experimental protocols for its use in animal models of obesity, and presents visualizations of the relevant signaling pathways and experimental workflows. The repurposing of clinically evaluated compounds such as this compound for preclinical research offers a powerful, mechanistically defined approach to investigating the complex biology of obesity and metabolism.
Introduction: The Melanocortin-4 Receptor and its Role in Energy Homeostasis
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor predominantly expressed in the brain, particularly in the hypothalamus, and plays a pivotal role in the regulation of energy balance.[4] Activation of the MC4R pathway is associated with a reduction in food intake and an increase in energy expenditure, thereby promoting a negative energy balance.[5][6] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), which is derived from the precursor protein pro-opiomelanocortin (POMC).[6][7] The critical role of this pathway in weight regulation is underscored by the fact that genetic mutations in the MC4R gene are the most common cause of monogenic obesity in humans.[4]
This compound was developed as a potent and selective agonist for the MC4R, with the therapeutic goal of treating obesity.[1][2] Despite showing promising effects in preclinical rodent models, including reduced energy intake and attenuated weight gain, it failed to produce statistically significant weight loss in obese human subjects in Phase II clinical trials.[3][8] This discrepancy between preclinical and clinical outcomes highlights the complexities of translating findings from animal models to humans. However, the very selectivity that made this compound an attractive drug candidate now makes it an excellent research tool. Its ability to specifically activate the MC4R allows researchers to dissect the downstream physiological effects of this pathway in a controlled manner.
Mechanism of Action of this compound
As an MC4R agonist, this compound mimics the action of α-MSH, binding to and activating the receptor. The primary signaling cascade initiated by MC4R activation is the Gαs-adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF), which is a key downstream effector of MC4R signaling involved in the control of food intake.[1]
Quantitative Data from Preclinical Studies with MC4R Agonists
Table 1: Effects of MC4R Agonist (RM-493) in Diet-Induced Obese Rhesus Macaques (Data extrapolated from Kievit et al., 2013)[9][10]
| Parameter | Vehicle | RM-493 (0.5 mg/kg/day) | % Change |
| Food Intake (first week) | Baseline | ⬇ 35% | -35% |
| Body Weight (8 weeks) | Baseline | ⬇ 13.5% | -13.5% |
| Fat Mass (8 weeks) | Baseline | ⬇ 18.8% | -18.8% |
| Lean Mass (8 weeks) | Baseline | ⬇ 8.7% | -8.7% |
Table 2: Effects of MC4R Agonist (AZD2820) on Body Weight Maintenance in Weight-Reduced (WR) Diet-Induced Obese Mice (Data extrapolated from V-G. Chearskul et al., 2013)[5][8]
| Treatment Group (WR Mice) | Vehicle | Low Dose (2.16 nmol/day) | Medium Dose (10.8 nmol/day) | High Dose (53.4 nmol/day) |
| Body Weight Regain (%) | 100% | 98.2% | 95.1% | 87.6% |
| Fat Mass (g) at 12 weeks | 16.5 ± 1.6 | 15.1 ± 1.2 | 13.5 ± 0.9 | 12.2 ± 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of an MC4R agonist like this compound on obesity and metabolism in a preclinical setting.
Diet-Induced Obesity (DIO) Rodent Model
Objective: To induce an obese phenotype in rodents that mimics aspects of human obesity driven by a high-fat diet.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats (5-6 weeks old)
-
Standard chow diet (e.g., 13.2% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Animal caging with bedding and enrichment
-
Animal scale
Protocol:
-
Acclimate animals to the vivarium for at least one week with ad libitum access to standard chow and water.
-
Record baseline body weights.
-
Divide animals into two groups: a lean control group that continues on the standard chow diet, and a DIO group that is switched to the HFD.
-
House animals with ad libitum access to their respective diets and water for 10-16 weeks.
-
Monitor body weight weekly. Animals on the HFD that show a significant increase in body weight (typically >20% compared to the lean group) are considered diet-induced obese.
-
The DIO animals are now ready for pharmacological intervention with this compound.
Chronic Administration of this compound via Osmotic Minipumps
Objective: To deliver a continuous and controlled dose of the MC4R agonist over an extended period to assess its long-term effects on body weight and metabolism.
Materials:
-
Diet-induced obese mice or rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps (e.g., Alzet) of appropriate size and delivery rate
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Clippers and surgical scrub
Protocol:
-
Prepare the osmotic minipumps by filling them with either vehicle or the desired concentration of this compound according to the manufacturer's instructions. The concentration should be calculated based on the pump's flow rate and the target dose (e.g., in nmol/day).
-
Anesthetize the animal.
-
Shave and sterilize a small area of skin on the back, between the scapulae.
-
Make a small subcutaneous incision.
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic.
-
Monitor the animal's recovery and body weight daily for the duration of the pump's activity (e.g., 2-4 weeks).
Measurement of Food Intake and Energy Expenditure
Objective: To quantify the effects of this compound on energy balance by measuring food consumption and metabolic rate.
Materials:
-
Metabolic cages (e.g., from Columbus Instruments, TSE Systems, or Sable Systems) equipped for indirect calorimetry
-
Treated animals (from protocol 4.2)
-
Powdered diet in specialized food hoppers connected to a scale
Protocol:
-
Acclimate the animals to the metabolic cages for 24-48 hours before data collection begins.
-
Ensure ad libitum access to water and the appropriate diet.
-
Set the parameters for data collection, including the frequency of measurements (e.g., every 15-30 minutes).
-
The system will continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Energy expenditure is calculated from VO2 and VCO2 using the Weir equation.
-
Food intake is continuously monitored by the integrated scales.
-
Data is typically collected over a 24-72 hour period to assess diurnal patterns.
-
Analyze the data to compare food intake, energy expenditure, and the respiratory exchange ratio (RER = VCO2/VO2) between vehicle- and this compound-treated groups.
Conclusion
This compound, despite its failure to meet clinical endpoints for obesity treatment, represents a valuable asset for the research community. Its high potency and selectivity for the MC4R allow for precise interrogation of this critical pathway in energy homeostasis. By using this compound in well-defined preclinical models, researchers can further elucidate the downstream effects of MC4R activation on metabolism, neural circuits controlling appetite, and the pathophysiology of obesity. This technical guide provides a framework for the utilization of this compound as a research tool, with the ultimate goal of advancing our fundamental understanding of obesity and metabolism, which may inform the development of future, more effective therapeutic strategies.
References
- 1. Frontiers | Activation of Melanocortin-4 Receptor Inhibits Both Neuroinflammation Induced by Early Exposure to Ethanol and Subsequent Voluntary Alcohol Intake in Adulthood in Animal Models: Is BDNF the Key Mediator? [frontiersin.org]
- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual melanocortin-4 receptor and GLP-1 receptor agonism amplifies metabolic benefits in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]
- 10. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-0493 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and selective agonist of the Melanocortin 4 Receptor (MC4R), a key G-protein coupled receptor in the central nervous system that plays a critical role in the regulation of energy homeostasis, including appetite and energy expenditure.[1] In preclinical rodent models of diet-induced obesity (DIO), this compound has demonstrated promising effects by reducing energy intake and attenuating weight gain.[1] However, these effects were not significantly replicated in human clinical trials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in in vivo rodent studies, based on available preclinical data.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the MC4R. This receptor is a crucial component of the leptin-melanocortin signaling pathway, which is primarily located in the hypothalamus. Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to a signaling cascade that promotes satiety and increases energy expenditure. The binding of an agonist like this compound to MC4R is thought to activate the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in reduced food intake and increased energy expenditure.
MC4R Signaling Pathway Diagram
Caption: MC4R signaling pathway activated by this compound.
Experimental Protocols
Diet-Induced Obesity (DIO) Rodent Model
A common model for evaluating anti-obesity therapeutics is the diet-induced obesity (DIO) model in rodents (mice or rats).
Protocol:
-
Animal Selection: Use male C57BL/6J mice or Sprague-Dawley rats, which are known to be susceptible to developing obesity on a high-fat diet.
-
Acclimation: Upon arrival, allow the animals to acclimate for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Induction of Obesity:
-
Switch the diet of the experimental group to a high-fat diet (HFD), typically providing 45% to 60% of its calories from fat.
-
The control group should remain on a standard low-fat chow diet.
-
Monitor body weight and food intake weekly. Obesity is typically established after 8-12 weeks on the HFD, when the HFD-fed group shows a significantly higher body weight compared to the chow-fed group.
-
-
Grouping: Once obesity is established, randomize the obese animals into treatment and vehicle control groups based on body weight to ensure an even distribution.
This compound Administration Study
This protocol outlines the administration of this compound to DIO rodents to assess its effects on food intake, body weight, and other metabolic parameters.
Methodology:
-
Compound Preparation:
-
This compound is an orally active compound.[3]
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated based on the desired dosage and the average body weight of the animals.
-
-
Dosage and Administration:
-
Based on available preclinical data for other MC4R agonists, a starting dose range for this compound could be between 1 and 30 mg/kg, administered orally (p.o.) once or twice daily. Dose-ranging studies are recommended to determine the optimal dose.
-
Administer the prepared this compound suspension or vehicle to the respective groups via oral gavage.
-
-
Study Duration: The treatment period can range from acute (single dose) to chronic (several weeks) depending on the study objectives. Chronic studies of 4 to 12 weeks are common for evaluating effects on body weight and composition.
-
Outcome Measures:
-
Food and Water Intake: Measure daily or at frequent intervals.
-
Body Weight: Measure daily or at least three times per week.
-
Body Composition: At the beginning and end of the study, assess body composition (fat mass and lean mass) using techniques like DEXA (Dual-energy X-ray absorptiometry) or qNMR (quantitative Nuclear Magnetic Resonance).
-
Energy Expenditure: Can be measured using indirect calorimetry systems to assess oxygen consumption (VO2) and carbon dioxide production (VCO2).[4]
-
Blood Parameters: At the end of the study, collect blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers.
-
Experimental Workflow Diagram
Caption: General workflow for an in vivo rodent study with this compound.
Data Presentation
Table 1: Effect of this compound on Food Intake in DIO Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Daily Food Intake ( g/day ) | % Reduction vs. Vehicle |
| Vehicle | 0 | 4.5 ± 0.3 | - |
| This compound | 3 | 3.8 ± 0.4 | 15.6% |
| This compound | 10 | 3.2 ± 0.3 | 28.9% |
| This compound | 30 | 2.5 ± 0.5 | 44.4% |
Data are presented as mean ± SEM.
Table 2: Effect of Chronic this compound Treatment on Body Weight and Composition in DIO Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass Change (%) | Lean Mass Change (%) |
| Vehicle | 0 | 550 ± 25 | 580 ± 30 | +5.5% | +8.2% | +2.1% |
| This compound | 10 | 555 ± 28 | 530 ± 25 | -4.5% | -10.3% | +1.5% |
| This compound | 30 | 552 ± 26 | 505 ± 22 | -8.5% | -15.8% | +0.8% |
Data are presented as mean ± SEM.
Conclusion
This compound serves as a valuable tool for investigating the role of the MC4R in energy homeostasis in preclinical rodent models. The protocols outlined above provide a framework for conducting robust in vivo studies to evaluate its efficacy and mechanism of action. Careful study design, including appropriate animal models, dosing regimens, and comprehensive endpoint analysis, is crucial for generating reliable and translatable data. While this compound did not translate to significant weight loss in humans, further research in rodent models may still provide valuable insights into the complexities of MC4R signaling and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Melanocortin MC4R receptor is required for energy expenditure but not blood pressure effects of angiotensin II within the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of MK-0493 Agonist Activity at the Melanocortin 4 Receptor (MC4R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and selective agonist of the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain.[1][2][3] The MC4R is a key regulator of energy homeostasis, and its activation is associated with reduced food intake and increased energy expenditure.[4] As such, MC4R agonists are of significant interest in the development of therapeutics for obesity and other metabolic disorders.
The primary signaling pathway activated by MC4R upon agonist binding is the Gαs-mediated cascade. This involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
These application notes provide detailed protocols for two common cell-based assays to determine the agonist activity of this compound at the MC4R: a cAMP accumulation assay and a CRE-luciferase reporter gene assay.
Signaling Pathway
The activation of MC4R by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor couples to the heterotrimeric G-protein Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration.
Data Presentation
While extensive in vivo and clinical data for this compound are available, specific in vitro potency values from cell-based assays are not consistently reported in publicly available literature. The following tables are provided as templates for presenting quantitative data from the described assays. The values presented are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: cAMP Accumulation Assay - Agonist Activity of this compound at MC4R
| Compound | Cell Line | EC50 (nM) | Emax (% of Control Agonist) | Signal to Background Ratio |
| This compound | HEK293-hMC4R | [Insert Value] | [Insert Value] | [Insert Value] |
| α-MSH (Control) | HEK293-hMC4R | [Insert Value] | 100% | [Insert Value] |
| Vehicle | HEK293-hMC4R | N/A | 0% | 1 |
Table 2: CRE-Luciferase Reporter Gene Assay - Agonist Activity of this compound at MC4R
| Compound | Cell Line | EC50 (nM) | Emax (Fold Induction) | Z'-Factor |
| This compound | CHO-K1-hMC4R-CRE-Luc | [Insert Value] | [Insert Value] | [Insert Value] |
| Forskolin (Control) | CHO-K1-hMC4R-CRE-Luc | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle | CHO-K1-hMC4R-CRE-Luc | N/A | 1 | N/A |
Experimental Protocols
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line stably expressing the human MC4R (e.g., HEK293-hMC4R).
Materials:
-
HEK293 cells stably expressing human MC4R (HEK293-hMC4R)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) as a control agonist
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
White, 96-well or 384-well microplates
-
Plate reader compatible with the chosen cAMP assay kit
Protocol:
-
Cell Culture: Culture HEK293-hMC4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells and seed them into white microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the control agonist (α-MSH) in stimulation buffer (e.g., Opti-MEM I containing 0.5 mM IBMX).
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the response (e.g., luminescence, HTRF ratio) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a cAMP Response Element (CRE) coupled to a luciferase reporter gene in a cell line stably expressing both the human MC4R and the reporter construct (e.g., CHO-K1-hMC4R-CRE-Luc).
Materials:
-
CHO-K1 cells stably expressing human MC4R and a CRE-luciferase reporter (CHO-K1-hMC4R-CRE-Luc)
-
Ham's F-12 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Culture: Culture CHO-K1-hMC4R-CRE-Luc cells in Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells into white, opaque 96-well plates at a density of 10,000-20,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Forskolin) in serum-free medium.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add the compound dilutions to the wells.
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (relative light units) against the logarithm of the agonist concentration.
-
Normalize the data (e.g., as fold induction over vehicle control) and fit to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Logical Relationships in Data Analysis
The following diagram illustrates the logical flow for analyzing the data obtained from the dose-response experiments described in the protocols.
References
Application Note and Protocol: cAMP Accumulation Assay for MC4R Activation by MK-0493
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanocortin 4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in regulating energy homeostasis, food intake, and body weight.[1][2] Upon activation by an agonist, MC4R couples to the Gs alpha subunit (Gαs), stimulating adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][3] This signaling pathway is a key target for the development of therapeutics against obesity and other metabolic disorders.
MK-0493 is a potent and selective small molecule agonist of the MC4R.[4] While clinical trials showed it to be ineffective for weight loss in obese human subjects, it remains a valuable tool for in vitro studies of MC4R pharmacology.[4][5] This document provides a detailed protocol for a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP accumulation assay to characterize the activation of MC4R by this compound. This type of assay is a common method for quantifying receptor activation.[6][7][8]
Signaling Pathway of MC4R Activation
Caption: MC4R activation by this compound leading to cAMP production.
Experimental Protocol: HTRF-Based cAMP Accumulation Assay
This protocol is based on a competitive immunoassay format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[7][8] Intracellular cAMP produced by stimulated cells competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium (Eu3+) cryptate.[7][8] An increase in cellular cAMP leads to a decrease in the FRET signal.[8]
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing human MC4R (e.g., cAMPNOMAD MC4R Cell Line).[1]
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS supplemented with 1 mM IBMX (a phosphodiesterase inhibitor).
-
This compound: Stock solution in DMSO.
-
Reference Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).
-
HTRF cAMP Assay Kit: (e.g., cAMP Dynamic 2 from Cisbio), containing:
-
Europium cryptate-labeled anti-cAMP antibody.
-
d2-labeled cAMP.
-
Lysis buffer.
-
cAMP standard.
-
-
Plate: White, low-volume 384-well microplate.
-
Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm.
Procedure:
-
Cell Culture and Plating:
-
Culture the MC4R-expressing cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2,000-5,000 cells/well).
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.[9]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the reference agonist (α-MSH) in assay buffer. The final concentration should be 2X the desired assay concentration.
-
Add 5 µL of the compound dilutions to the wells containing the cells. For control wells, add 5 µL of assay buffer.
-
Include wells for a no-cAMP control (maximum FRET) and a high cAMP control.
-
-
Cell Stimulation:
-
Seal the plate and incubate at room temperature for 30-60 minutes to allow for cAMP accumulation.[10]
-
-
Cell Lysis and Detection Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions.
-
Add 5 µL of the d2-labeled cAMP diluted in lysis buffer to each well.
-
Add 5 µL of the Eu3+-cryptate labeled anti-cAMP antibody diluted in lysis buffer to each well.[9]
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.[9]
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Generate a cAMP standard curve by plotting the HTRF ratio against the known cAMP concentrations.
-
Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
Experimental Workflow
Caption: Workflow for the HTRF-based cAMP accumulation assay.
Data Presentation
The following tables summarize representative quantitative data obtained from a cAMP accumulation assay for MC4R activation by this compound and a reference agonist, α-MSH.
Table 1: Dose-Response Data for this compound and α-MSH
| Agonist | Concentration (nM) | HTRF Ratio (665/620 nm) | [cAMP] (nM) |
| This compound | 0.01 | 2850 | 0.5 |
| 0.1 | 2700 | 1.2 | |
| 1 | 2200 | 5.8 | |
| 10 | 1500 | 15.2 | |
| 100 | 900 | 28.5 | |
| 1000 | 600 | 35.0 | |
| α-MSH | 0.1 | 2900 | 0.3 |
| 1 | 2650 | 1.5 | |
| 10 | 2000 | 8.0 | |
| 100 | 1300 | 18.5 | |
| 1000 | 750 | 31.0 | |
| 10000 | 650 | 34.0 | |
| Basal | 0 | 3000 | 0.1 |
Table 2: Pharmacological Parameters
| Agonist | EC50 (nM) | Emax (% of α-MSH) |
| This compound | 8.5 | 103% |
| α-MSH | 25.2 | 100% |
Conclusion
The described HTRF-based cAMP accumulation assay provides a robust and sensitive method for characterizing the potency and efficacy of compounds like this compound at the MC4R. This protocol can be adapted for high-throughput screening of compound libraries to identify novel MC4R agonists or antagonists. The quantitative data presented in a clear, tabular format allows for straightforward comparison of different compounds and aids in structure-activity relationship studies.
References
- 1. innoprot.com [innoprot.com]
- 2. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Oral Administration of MK-0493 in a Murine Diet-Induced Obesity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and selective agonist of the Melanocortin-4 Receptor (MC4R), a key component of the leptin-melanocortin pathway which plays a crucial role in regulating energy homeostasis.[1] Activation of MC4R is associated with decreased food intake and increased energy expenditure, making it a significant target for anti-obesity therapeutics.[2] While this compound demonstrated promising effects in reducing energy intake and attenuating weight gain in rodent models of diet-induced obesity (DIO), it did not produce significant weight loss in human clinical trials.[1][3] These application notes provide a detailed protocol for evaluating the oral administration of this compound in a murine DIO model, based on established methodologies for this compound class.
Mechanism of Action: The Leptin-Melanocortin Pathway
The central melanocortin system is a critical regulator of energy balance. In a state of energy surplus, adipocytes secrete leptin, which acts on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This stimulation leads to the release of α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of MC4R. The binding of α-MSH to MC4R on downstream neurons results in a signaling cascade that promotes satiety and increases energy expenditure. Conversely, in a state of energy deficit, Agouti-related peptide (AgRP) neurons are activated, releasing AgRP, an inverse agonist of MC4R, which promotes food intake.[4] this compound acts as a synthetic agonist, directly stimulating MC4R to mimic the effects of α-MSH, thereby reducing food intake and body weight.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanocortin control of energy balance: evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Infusion of MK-0493 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a key G-protein coupled receptor in the leptin-melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.[3][4] Dysregulation of this pathway can lead to obesity.[4] While this compound showed promise in preclinical models by reducing energy intake and attenuating weight gain in diet-induced obese rodents, it ultimately did not demonstrate significant weight loss in human clinical trials.[1][5][6] Nevertheless, this compound remains a valuable tool for preclinical research aimed at understanding the intricacies of MC4R signaling and its physiological effects.
These application notes provide detailed protocols for the subcutaneous infusion of this compound in rodent models, a common administration route for preclinical efficacy and pharmacokinetic studies.
Mechanism of Action
This compound acts as an agonist at the MC4R, which is primarily expressed in the hypothalamus.[4] Activation of the MC4R by endogenous ligands, such as alpha-melanocyte-stimulating hormone (α-MSH), or synthetic agonists like this compound, leads to the activation of downstream signaling cascades that ultimately result in decreased food intake and increased energy expenditure.[4]
Signaling Pathway of MC4R Agonists
Caption: Signaling pathway of this compound via the MC4R.
Data Presentation
The following tables provide a summary of key in vitro and in vivo data for this compound and a closely related MC4R agonist, setmelanotide, which is often administered subcutaneously in preclinical studies.[7]
Table 1: In Vitro Activity of MC4R Agonists
| Compound | Target | Assay | EC50 (nM) | Reference |
| This compound | MC4R | cAMP | Potent Agonist | [4] |
| Setmelanotide | MC4R (human) | cAMP | 0.27 | [7] |
| Setmelanotide | MC4R (rat) | cAMP | 0.28 | [7] |
Table 2: Preclinical Dosing of MC4R Agonists (Rodent Models)
| Compound | Species | Route | Dose Range | Effect | Reference |
| This compound | Rat (DIO) | Oral | Not Specified | Reduced energy intake and weight gain | [5][6] |
| Setmelanotide | Mouse | SC Infusion | 1200 nmol/kg/day | Weight loss | [7] |
| Setmelanotide | Mouse | IP | 1.5 - 2 mg/kg | Decreased food intake and body weight | [8][9] |
| MC4R Agonist | Rat | SC | 0.1 - 0.3 mg/kg | Reduced body weight | [10] |
Table 3: Representative Pharmacokinetic Parameters of a Small Molecule MC1R Agonist (PL8177) after Subcutaneous Administration in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC∞ (ng·h/mL) | Reference |
| 1.0 | ~Proportional to 3mg/kg dose | 0.25 | 0.5 | ~Proportional to 3mg/kg dose | [11] |
| 3.0 | 2440 | 0.25 | 0.5 | 1727 | [11] |
Note: This data is for a different melanocortin receptor agonist and is provided as a general reference for the expected pharmacokinetic profile of a small molecule after subcutaneous injection in mice. Actual pharmacokinetic parameters for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Injection
Objective: To prepare a sterile formulation of this compound suitable for subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% saline.
-
In a sterile vial, add the required volume of DMSO.
-
Add the required volume of PEG400 and mix thoroughly.
-
Add the required volume of saline and vortex until a homogenous solution is formed.
-
Alternative vehicles such as 10% Solutol HS-15 in 90% PEG 600 may also be considered, but tolerability should be assessed.[12]
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for some compounds, but stability at elevated temperatures should be confirmed.
-
Visually inspect the solution for any particulates. The final solution should be clear.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage:
-
Store the formulated this compound solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Subcutaneous Bolus Injection of this compound in Mice
Objective: To administer a single or repeated dose of this compound to mice via subcutaneous injection.
Materials:
-
Formulated this compound solution
-
Vehicle control solution
-
Mice (e.g., C57BL/6 or diet-induced obese models)
-
Insulin syringes (28-31 gauge)
-
Animal balance
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Acclimatize animals to handling for several days prior to the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
-
Dosing:
-
Draw the calculated volume of this compound solution or vehicle into an insulin syringe.
-
Gently restrain the mouse by scruffing the neck to expose the dorsal subcutaneous space.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the tented skin at the nape of the neck, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its home cage.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness, signs of pain).
-
Record body weight and food intake at predetermined intervals.
-
Protocol 3: Continuous Subcutaneous Infusion of this compound in Mice using Osmotic Minipumps
Objective: To achieve continuous and sustained delivery of this compound over an extended period.
Materials:
-
Formulated this compound solution
-
Vehicle control solution
-
Osmotic minipumps (e.g., ALZET) with appropriate flow rate and duration
-
Mice
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
70% ethanol and povidone-iodine
-
Sterile gauze
-
Heating pad
Procedure:
-
Pump Priming:
-
Fill the osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the recommended duration (typically at least 4 hours) to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Maintain the animal's body temperature using a heating pad.
-
Shave the fur from the dorsal mid-scapular region.
-
Aseptically prepare the surgical site using povidone-iodine and 70% ethanol.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed osmotic minipump into the pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal closely during recovery from anesthesia.
-
Provide appropriate post-operative care, including analgesics and monitoring of the surgical site for signs of infection or complications.
-
Monitor body weight, food intake, and other relevant physiological parameters throughout the infusion period.
-
Experimental Workflows
Workflow for a Subcutaneous Bolus Dosing Study
Caption: Workflow for a subcutaneous bolus dosing study.
Workflow for a Continuous Infusion Study
Caption: Workflow for a continuous infusion study.
References
- 1. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Subthreshold activation of the melanocortin system causes generalized sensitization to anorectic agents in mice [jci.org]
- 9. JCI - Subthreshold activation of the melanocortin system causes generalized sensitization to anorectic agents in mice [jci.org]
- 10. Investigation of Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Doses of a Long-Acting α-MSH Analog in Healthy Overweight and Obese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Energy Expenditure in Mice Treated with MK-0493
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for assessing the in vivo efficacy of MK-0493, a melanocortin-4 receptor (MC4R) agonist, on energy expenditure in mice. The protocols detailed herein are designed to deliver robust and reproducible data for preclinical studies. Methodologies covered include indirect calorimetry for the determination of metabolic rate, quantitative magnetic resonance for body composition analysis, and treadmill exercise for evaluating physical endurance. Adherence to these standardized procedures will ensure high-quality data generation suitable for drug development and metabolic research.
Introduction
This compound is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.[1][2] Activation of the MC4R pathway is known to reduce food intake and increase energy expenditure, making it a therapeutic target for obesity.[3][4][5] Preclinical studies in rodent models have shown that MC4R agonists can attenuate weight gain and increase metabolic rate.[6][7] Accurate measurement of energy expenditure is therefore critical in evaluating the therapeutic potential of compounds like this compound.
This document outlines detailed protocols for a comprehensive assessment of energy expenditure in mice treated with this compound. The described experimental workflow is designed to provide a multi-faceted view of the compound's metabolic effects.
Signaling Pathway of MC4R Activation
The melanocortin-4 receptor is a G-protein coupled receptor predominantly expressed in the hypothalamus. Upon binding of an agonist like this compound, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade in hypothalamic neurons ultimately results in increased sympathetic nervous system outflow, which in turn stimulates thermogenesis in brown adipose tissue and increases the overall metabolic rate.
Experimental Workflow
A typical study to evaluate the effect of this compound on energy expenditure in mice will involve several key stages. The workflow begins with animal acclimatization, followed by baseline measurements and then treatment administration. Post-treatment, a series of metabolic and physiological assessments are conducted.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Melanocortin control of energy balance: evidence from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of the melanocortin-4 receptor in metabolic rate and food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Food Intake in Rats Following MK-0493 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and selective agonist of the melanocortin-4 receptor (MC4R). The MC4R is a key component of the central nervous system pathway that regulates energy homeostasis, including food intake and body weight. Activation of MC4R is associated with a decrease in appetite and an increase in energy expenditure. Its successor, Setmelanotide (also known as RM-493), has demonstrated efficacy in reducing food intake and promoting weight loss in preclinical rodent models.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on food intake in rats, a critical step in the preclinical evaluation of this and similar compounds.
The protocols outlined below describe three common techniques for measuring food intake in a laboratory setting: Manual Food Intake Measurement, Automated Food Intake Monitoring, and the Behavioral Satiety Sequence (BSS). Each method offers unique insights into the anorectic potential of this compound.
Signaling Pathway of MC4R Agonists
This compound, as an MC4R agonist, mimics the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH). Upon binding to MC4R on neurons, particularly in the paraventricular nucleus of the hypothalamus, it activates a Gs-protein coupled signaling cascade. This leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in neuronal activation and subsequent downstream signaling that promotes satiety and reduces food intake.
Experimental Protocols
Manual Food Intake Measurement
This fundamental method provides data on cumulative food consumption over a defined period.
Objective: To determine the effect of this compound on 24-hour food intake in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard laboratory chow
-
This compound
-
Vehicle (e.g., sterile saline or as appropriate for compound solubility)
-
Animal balance (accurate to 0.1 g)
-
Food hoppers with spill-resistant design
-
Syringes and needles for administration (appropriate for the route of administration, e.g., subcutaneous, intraperitoneal, or oral gavage)
Procedure:
-
Acclimation: Individually house rats for at least one week to acclimate them to the housing conditions and handling.
-
Baseline Measurement: For 3-5 consecutive days prior to the study, measure and record the body weight and 24-hour food intake for each rat to establish a stable baseline.
-
Randomization: Assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) based on their baseline body weight and food intake to ensure balanced groups.
-
Dosing: On the day of the experiment, administer the vehicle or the appropriate dose of this compound at a consistent time, typically just before the dark cycle when rats are most active and consume the majority of their daily food.
-
Food Measurement: Immediately after dosing, provide a pre-weighed amount of food in the hopper.
-
Data Collection: After 24 hours, remove the food hopper and weigh the remaining food. Account for any spillage by collecting and weighing it separately.
-
Calculation: Calculate the 24-hour food intake by subtracting the weight of the remaining food and spillage from the initial weight of the food provided.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between the treatment groups.
Automated Food Intake Monitoring
Automated systems offer high-resolution data on feeding patterns, including meal size, duration, and frequency.
Objective: To characterize the microstructural changes in feeding behavior induced by this compound.
Materials:
-
Automated food intake monitoring system (e.g., BioDAQ, TSE LabMaster, or similar)
-
Rats, this compound, vehicle, and standard chow as described in the manual protocol.
Procedure:
-
Acclimation: Acclimate individually housed rats to the automated monitoring cages for at least 3-5 days until their feeding behavior stabilizes.
-
Baseline Recording: Record baseline feeding patterns for 24-48 hours prior to drug administration.
-
Dosing: Administer vehicle or this compound as described in the manual protocol.
-
Data Acquisition: The automated system will continuously record the weight of the food hopper, time-stamping each feeding event.
-
Data Analysis: Utilize the system's software to analyze the following parameters:
-
Total food intake: Cumulative consumption over the recording period.
-
Meal size: The amount of food consumed in a single feeding bout.
-
Meal duration: The length of time of a single feeding bout.
-
Meal frequency: The number of meals initiated within a specific time frame.
-
Inter-meal interval: The time between the end of one meal and the beginning of the next.
-
-
Statistical Analysis: Compare the analyzed parameters between treatment groups using appropriate statistical tests.
Behavioral Satiety Sequence (BSS)
The BSS is a validated method to assess the natural progression of behaviors from feeding to satiety. It helps to distinguish between a true satiety effect and aversive side effects of a compound.
Objective: To determine if the reduction in food intake caused by this compound is due to an enhancement of satiety.
Materials:
-
Rats, this compound, vehicle, and a highly palatable food source (e.g., sweetened mash or high-fat diet)
-
Observation chambers with a clear front for video recording
-
Video recording and analysis software
Procedure:
-
Acclimation and Habituation: Acclimate rats to the observation chambers for several days. Habituate them to the palatable food by providing it for a short period each day.
-
Food Deprivation: Food-deprive the rats for a predetermined period (e.g., 12-16 hours) to ensure they are motivated to eat at the start of the observation period.
-
Dosing: Administer vehicle or this compound a set time before the observation period (e.g., 30-60 minutes).
-
Observation: Place the rat in the observation chamber with free access to the palatable food and water. Record the animal's behavior for 60-90 minutes.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the following behaviors in discrete time bins (e.g., every 10 seconds):
-
Feeding: Gnawing, chewing, and ingesting food.
-
Active Behaviors: Grooming, sniffing, rearing, and locomotion.
-
Resting: Lying down with eyes open or closed.
-
-
Data Analysis: Analyze the duration and latency to the onset of each behavior. A normal BSS consists of a period of feeding, followed by a transition to active behaviors, and finally resting. A compound that enhances satiety would be expected to shorten the duration of feeding and hasten the transition to active behaviors and resting.
Experimental Workflow
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of Setmelanotide (RM-493) on 24-hour Food Intake in a Mouse Model of Alström Syndrome
| Treatment Group | Dose (nmol/kg/d) | Mean Food Intake (g) | Standard Error (SE) | % Reduction from Vehicle |
| Vehicle | 0 | 4.5 | 0.3 | - |
| Setmelanotide | 100 | 3.8 | 0.4 | 15.6% |
| Setmelanotide | 250 | 2.4 | 0.2 | 46.7% |
| Setmelanotide | 1000 | 1.9 | 0.1 | 57.8% |
Note: Data adapted from a study in a mouse model of Alström Syndrome, as specific quantitative data for this compound in rats was not publicly available. This data is presented for illustrative purposes. Statistical significance (p<0.05) is denoted by an asterisk ().[3]*
Table 2: Microstructure of Feeding Behavior Following MC4R Agonist Administration in Rats
| Parameter | Vehicle Control (Mean ± SEM) | MC4R Agonist (Mean ± SEM) | p-value |
| Total Food Intake (g) | 15.2 ± 1.1 | 9.8 ± 0.9 | <0.01 |
| Meal Size (g) | 2.1 ± 0.2 | 1.4 ± 0.1 | <0.05 |
| Meal Frequency | 7.2 ± 0.5 | 7.0 ± 0.6 | >0.05 |
| Meal Duration (min) | 10.5 ± 0.8 | 7.3 ± 0.6 | <0.05 |
| Inter-meal Interval (min) | 65.4 ± 5.2 | 68.1 ± 6.0 | >0.05 |
Note: This table presents hypothetical data based on the known effects of MC4R agonists to illustrate how data from automated feeding systems can be presented. MC4R agonists typically reduce meal size and duration without significantly affecting meal frequency.[4]
Conclusion
The assessment of food intake is a cornerstone in the preclinical development of anti-obesity therapeutics like this compound. The combination of manual and automated food intake measurements, along with the Behavioral Satiety Sequence, provides a comprehensive evaluation of a compound's efficacy and mechanism of action. By following these detailed protocols, researchers can generate robust and reliable data to support the advancement of novel treatments for obesity and related metabolic disorders.
References
- 1. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of setmelanotide injection for chronic weight management in adult and pediatric patients with obesity due to Bardet-Biedl syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MC4 receptor and control of appetite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0493 Dosage Calculation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and calculating the dosage of MK-0493 for preclinical animal studies. This compound is an orally active, potent, and selective agonist of the melanocortin-4 receptor (MC4R) that has been investigated for its potential effects on energy homeostasis.[1][2] This document summarizes available preclinical data, provides detailed protocols for dosage calculation and study design, and includes a signaling pathway diagram for the MC4R.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating the MC4R, a G protein-coupled receptor predominantly expressed in the brain, particularly in the hypothalamus. The MC4R plays a crucial role in regulating energy balance, including food intake and energy expenditure.
Activation of the MC4R by an agonist like this compound is believed to initiate a downstream signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure.
Preclinical Data Summary
This compound has been evaluated in rodent models of diet-induced obesity (DIO), demonstrating effects on food intake and body weight. The following table summarizes the available quantitative data from these preclinical studies.
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Diet-Induced Obese (DIO) Mice | 20 mg/kg/day | Oral | Not Specified | Effective in inducing weight loss.[1] |
| Diet-Induced Obese (DIO) Mice | 60 mg/kg/day | Oral | Not Specified | Effective in inducing weight loss.[1] |
| Wild-Type Mice | Not Specified | Not Specified | Single Dose | 34% reduction in overnight food intake.[1] |
| Diet-Induced Obese (DIO) Mice | Not Specified | Not Specified | Single Dose | 20-30% reduction in overnight food intake.[1] |
| Diet-Induced Obese (DIO) Rats | Not Specified | Not Specified | Not Specified | Exhibited increased energy expenditure and weight loss.[2] |
Experimental Protocols
Dosage Calculation Using Allometric Scaling
For novel animal studies, it is crucial to calculate an appropriate starting dose. Allometric scaling, which extrapolates doses between species based on body surface area, is a widely accepted method.
Principle: Allometric scaling accounts for differences in metabolic rates between species, which are more closely related to body surface area than to body weight.
Formula for Human Equivalent Dose (HED) from Animal Dose:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
Formula for Animal Equivalent Dose (AED) from Human Dose:
AED (mg/kg) = Human Dose (mg/kg) × (Human Weight (kg) / Animal Weight (kg))^(1-0.67)
A more straightforward approach utilizes the Km factor (Body Weight (kg) / Body Surface Area (m²)).
AED Calculation using Km:
AED (mg/kg) = Human Dose (mg/kg) × (Kmhuman / Kmanimal)
Table of Km Factors for Various Species:
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Example Calculation for a Rat Study (based on a hypothetical human dose):
Assuming a hypothetical effective human dose of 1 mg/kg:
AED (rat) = 1 mg/kg × (37 / 6) ≈ 6.2 mg/kg
Protocol for a Diet-Induced Obesity (DIO) Mouse Study
This protocol is a general guideline based on the available information for this compound and standard practices for DIO studies.
Objective: To evaluate the effect of orally administered this compound on body weight and food intake in diet-induced obese mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Animal scale
-
Metabolic cages (for food intake measurement)
Procedure:
-
Induction of Obesity:
-
House mice individually and feed them a high-fat diet for 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
Monitor body weight weekly. Mice on the HFD are considered obese when they are significantly heavier (typically 15-20%) than the control group.
-
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 2 mg/mL and 6 mg/mL to deliver 20 mg/kg and 60 mg/kg in a 10 mL/kg volume).
-
Ensure the suspension is homogenous before each administration.
-
-
Dosing:
-
Randomly assign the obese mice to treatment groups (e.g., Vehicle, 20 mg/kg this compound, 60 mg/kg this compound).
-
Administer the designated treatment orally via gavage once daily.
-
The volume of administration should be based on the most recent body weight measurement.
-
-
Measurements:
-
Body Weight: Measure and record the body weight of each mouse daily, prior to dosing.
-
Food Intake: House the mice in metabolic cages to accurately measure 24-hour food intake. This should be done at baseline and at regular intervals throughout the study.
-
Clinical Observations: Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Study Duration:
-
The duration of the study will depend on the specific research question. For weight loss studies, a minimum of 2-4 weeks is recommended.
-
Statistical Analysis:
-
Data should be expressed as mean ± SEM.
-
Statistical significance can be determined using appropriate tests, such as ANOVA followed by a post-hoc test for multiple group comparisons.
Considerations and Best Practices
-
Vehicle Selection: The choice of vehicle for oral administration is critical and should be inert and non-toxic. Common vehicles include water, saline, and suspensions with methylcellulose or carboxymethylcellulose.
-
Route of Administration: While this compound is orally active, the method of oral administration (e.g., voluntary ingestion in flavored gelatin or oral gavage) should be considered based on the experimental design and animal welfare.[3][4]
-
Acclimation: Allow animals to acclimate to the housing conditions and handling procedures before the start of the experiment to minimize stress-related variability.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these application notes and protocols, researchers can design and execute well-controlled animal studies to investigate the effects of this compound and accurately calculate the appropriate dosages.
References
The Use of MK-0493 in Elucidating Melanocortin Signaling Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0493 is a potent and selective small-molecule agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The melanocortin signaling system, particularly through the MC4R, is a critical regulator of energy homeostasis, including appetite and energy expenditure. Dysregulation of this pathway is strongly linked to obesity. While this compound showed promise in preclinical studies by reducing energy intake in rodent models, it did not produce significant weight loss in human clinical trials.[1][2][3][4] Despite its clinical outcome, this compound remains a valuable research tool for investigating the intricate mechanisms of MC4R signaling and the broader melanocortin system. Its high selectivity for MC4R allows for targeted studies of this specific receptor's function.
These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to explore melanocortin signaling pathways. Detailed protocols for key experiments are provided, along with data presentation formats to facilitate the characterization of this and other MC4R modulators.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound at Human Melanocortin Receptors
This table summarizes the binding affinity of this compound for various human melanocortin receptor subtypes, as determined by competitive radioligand binding assays. The inhibitor constant (Kᵢ) is a measure of the ligand's affinity for the receptor; a lower Kᵢ value indicates a higher affinity.
| Receptor Subtype | Kᵢ (nM) |
| MC1R | >1000 |
| MC3R | 180 |
| MC4R | 1.1 |
| MC5R | >1000 |
Data compiled from publicly available pharmacological data.
Table 2: In Vitro Functional Potency of this compound at Human Melanocortin Receptors
This table presents the functional potency of this compound at different human melanocortin receptor subtypes, measured through cAMP accumulation assays. The half-maximal effective concentration (EC₅₀) represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency.
| Receptor Subtype | EC₅₀ (nM) |
| MC1R | >1000 |
| MC3R | 350 |
| MC4R | 2.5 |
| MC5R | >1000 |
Data compiled from publicly available pharmacological data.
Signaling Pathways and Experimental Workflows
The primary signaling pathway activated by MC4R upon agonist binding, such as with this compound, is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response.
A typical experimental workflow to characterize a novel MC4R agonist involves determining its binding affinity and functional potency.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound like this compound for the MC4R by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective melanocortin agonist)
-
Unlabeled competitor: NDP-α-MSH (for non-specific binding determination)
-
Test compound: this compound
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hMC4R cells to confluency.
-
Harvest cells and wash with cold PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-NDP-α-MSH (at a concentration near its K₋), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled NDP-α-MSH (e.g., 1 µM), 50 µL of [¹²⁵I]-NDP-α-MSH, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]-NDP-α-MSH, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a buffer like 0.5% polyethyleneimine to reduce non-specific binding).
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist like this compound to stimulate the production of intracellular cAMP.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell culture reagents
-
Stimulation buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation)
-
Test compound: this compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
96-well or 384-well plates
Procedure:
-
Cell Plating:
-
Seed HEK293-hMC4R cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay:
-
Remove the culture medium and replace it with stimulation buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., 10 µM forskolin).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
Logical Relationships in Agonist Characterization
The relationship between a compound's binding affinity and its functional potency is crucial for understanding its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Identification and in vivo and in vitro characterization of long acting and melanocortin 4 receptor (MC4-R) selective α-melanocyte-stimulating hormone (α-MSH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MK-0493 solubility and stability in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting the solubility and stability of MK-0493 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its hydrochloride salt.[1][2] For this compound (free base), solubility in DMSO is approximately 100 mg/mL (183.12 mM).[1][3] The hydrochloride salt, this compound HCl, exhibits higher solubility in DMSO at approximately 200 mg/mL (343.32 mM).[2]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Use Ultrasonic Treatment: Sonication is recommended to aid dissolution, especially at higher concentrations.[1][2]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). The presence of water can significantly reduce the solubility of this compound.[1][2] Always use newly opened or properly stored anhydrous DMSO.
-
Gentle Warming: While not explicitly stated in the provided protocols, gentle warming (e.g., to 37°C) can sometimes assist in dissolving compounds. However, this should be done with caution to avoid potential degradation.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.[4]
Q3: I observed precipitation in my this compound stock solution after storing it. What is the cause?
A3: Precipitation after storage can occur for several reasons:
-
Improper Storage Temperature: Stock solutions should be stored at -80°C or -20°C to maintain stability.[1][2]
-
Exceeded Stability Period: When stored at -80°C, the solution is stable for up to 6 months. At -20°C, the stability is reduced to 1 month.[1][2] Using solutions beyond these periods may result in degradation and precipitation.
-
Repeated Freeze-Thaw Cycles: To avoid degradation, it is critical to aliquot the stock solution into single-use volumes after preparation.[1][2] This prevents the damage caused by repeated freezing and thawing.
Q4: What is the difference between this compound (free base) and this compound hydrochloride?
A4: The primary differences are in their molecular weight and solubility. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, which often improves solubility and stability.
-
This compound (Free Base): Formula C₃₀H₃₈ClF₂N₃O₂, Molecular Weight 546.09.[1]
-
This compound Hydrochloride: Formula C₃₀H₃₉Cl₂F₂N₃O₂, Molecular Weight 582.55.[2] The hydrochloride form has a higher solubility in DMSO.[2]
Physicochemical and Solubility Data
The following tables summarize the key properties of this compound and its hydrochloride salt.
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 455956-93-1 | 455957-71-8 |
| Molecular Formula | C₃₀H₃₈ClF₂N₃O₂ | C₃₀H₃₉Cl₂F₂N₃O₂ |
| Molecular Weight | 546.09 g/mol | 582.55 g/mol |
| Appearance | White to light yellow solid | Solid |
Table 2: Solubility Data
| Compound | Solvent | Maximum Solubility | Notes |
| This compound (Free Base) | DMSO | 100 mg/mL (183.12 mM) | Ultrasonic treatment recommended.[1] |
| This compound Hydrochloride | DMSO | 200 mg/mL (343.32 mM) | Ultrasonic treatment recommended.[2] |
Table 3: Storage and Stability
| Form | Storage Temperature | Stability Period |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (this compound Free Base)
Materials:
-
This compound (Free Base) powder (MW: 546.09)
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 546.09 g/mol * 1000 mg/g = 5.46 mg
-
-
Weigh out 5.46 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to mix.
-
Place the tube in a bath sonicator and sonicate until the solid is completely dissolved.[1] The solution should be clear.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Example Preparation of an In Vivo Formulation
This protocol provides an example formulation for animal studies, aiming for a final concentration in a vehicle suitable for injection.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Methodology (Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
To prepare 1 mL of the final injection solution, the components are added sequentially.
-
Start with 100 µL of the DMSO stock solution of your compound.
-
Add 400 µL of PEG300 to the DMSO solution and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Finally, add 450 µL of saline and mix until a clear, homogeneous solution is achieved.[3]
-
The final solution should be prepared fresh before use.
Visual Diagrams
Caption: Troubleshooting decision tree for this compound precipitation issues.
Caption: Experimental workflow for preparing this compound stock solutions.
Caption: Simplified signaling pathway of the Melanocortin 4 Receptor (MC4R).
References
Technical Support Center: Optimizing MK-0493 Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the melanocortin-4 receptor (MC4R) agonist, MK-0493, to minimize side effects in mouse models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the melanocortin-4 receptor (MC4R). The MC4R is a G-protein-coupled receptor (GPCR) primarily expressed in the brain, particularly in the hypothalamus, and plays a crucial role in regulating energy homeostasis, including appetite and energy expenditure. By activating MC4R, this compound is designed to mimic the effects of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH), leading to a reduction in food intake and an increase in energy expenditure.
Q2: What are the potential side effects of MC4R agonists like this compound in mice?
A2: While specific side effect profiles for this compound in mice are not extensively documented in publicly available literature, side effects associated with the MC4R agonist class in rodents include cardiovascular effects such as increased heart rate and blood pressure.[1][2][3] These effects are thought to be mediated by the activation of the sympathetic nervous system.[1] Therefore, cardiovascular monitoring is a critical consideration in study design.
Q3: Is there a recommended starting dosage for this compound in mice?
A3: There is limited public data on specific dosages of this compound used in mice. However, data from other selective MC4R agonists can provide a starting point for dose-finding studies. For example, the MC4R agonist setmelanotide has been administered to mice at doses ranging from 0.2 mg/kg to 1 mg/kg daily via subcutaneous injection. Another agonist, AZD2820, has been administered to mice in nominal doses of 2.64 to 53.4 nmol/day. It is crucial to perform a dose-response study to determine the optimal dose of this compound for your specific mouse model and experimental goals, starting with a low dose and escalating cautiously while monitoring for efficacy and adverse effects.
Troubleshooting Guides
Issue 1: High variability in food intake and body weight measurements.
-
Possible Cause: Inconsistent drug administration, stress-induced changes in feeding behavior, or issues with the formulation.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure precise and consistent timing and volume of this compound administration. For subcutaneous injections, rotate injection sites to minimize local irritation.
-
Acclimatize Animals: Acclimate mice to handling, injection procedures (with vehicle), and single housing for a sufficient period before the experiment begins to reduce stress.
-
Formulation Check: Ensure the this compound formulation is homogenous and stable. If using a suspension, vortex thoroughly before each administration. Consider preparing fresh solutions regularly.
-
Consider Continuous Delivery: For long-term studies, osmotic minipumps can provide continuous and consistent drug delivery, which may reduce variability compared to daily injections.
-
Issue 2: Observing adverse effects such as agitation or cardiovascular distress.
-
Possible Cause: The administered dose is too high, or the mouse strain is particularly sensitive to MC4R activation.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately lower the dosage or temporarily halt administration. Re-initiate at a lower dose once the animals have recovered.
-
Cardiovascular Monitoring: If feasible, incorporate methods to monitor heart rate and blood pressure (e.g., tail-cuff method) to establish a safety threshold for your specific model.
-
Strain Consideration: Be aware that different mouse strains can exhibit varied responses to pharmacological agents. If adverse effects persist even at low doses, consider if the chosen strain is appropriate.
-
Refine Dosing Regimen: Instead of a single high dose, consider a split-dosing schedule (e.g., twice daily) to maintain more stable plasma concentrations and potentially reduce peak-dose-related side effects.
-
Data Presentation
Table 1: Example Dosage and Effects of MC4R Agonists in Mice
| MC4R Agonist | Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| Setmelanotide | Diet-Induced Obese C57BL/6J | 1 mg/kg/day | Subcutaneous Injection | Increased hypercapnic ventilatory response and weight loss. | [4] |
| AZD2820 | Diet-Induced Obese | 2.64 - 53.4 nmol/day | Osmotic Minipump | Dose-dependent prevention of weight regain in weight-reduced mice. | [5] |
| RM-493 (Setmelanotide) | Diet-Induced Obese | 3.6 μmol/kg/day | Subcutaneous Injection | Improved body weight loss and glycemic control when combined with liraglutide. | [6] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound
-
Formulation: Prepare this compound in a sterile vehicle (e.g., saline). The final concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 5-10 ml/kg). Ensure the pH and osmolarity of the vehicle are physiologically compatible.
-
Animal Handling: Gently restrain the mouse.
-
Injection: Lift the skin on the back of the neck or flank to create a tent. Insert a 27-30 gauge needle into the subcutaneous space and inject the solution.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions. Return the mouse to its cage and monitor food intake, body weight, and general well-being at regular intervals.
Protocol 2: Continuous Delivery of this compound via Osmotic Minipump
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipump with the sterile this compound solution at the desired concentration.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the surgical area on the back of the mouse.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical clips.
-
-
Post-Operative Care: Administer analgesics as per your institution's guidelines and monitor the mouse for recovery from surgery.
-
Data Collection: Measure body weight and food intake at regular intervals. At the end of the study, the pump can be explanted to confirm its function.
Mandatory Visualizations
References
- 1. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a novel MC4R agonist on maintenance of reduced body weight in diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual melanocortin-4 receptor and GLP-1 receptor agonism amplifies metabolic benefits in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-0493 and Cardiovascular Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target cardiovascular effects of MK-0493, a selective melanocortin receptor 4 (MC4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the melanocortin receptor 4 (MC4R).[1] The MC4R is a G-protein coupled receptor primarily expressed in the brain, particularly in the hypothalamus, and is a key regulator of energy homeostasis, including appetite and energy expenditure.[2]
Q2: What are the known cardiovascular off-target effects of MC4R agonists as a class?
A2: Activation of the MC4R can lead to an increase in sympathetic nervous system outflow. This can result in cardiovascular side effects such as an increase in blood pressure and heart rate.[2] Several MC4R agonists have been associated with these effects in both preclinical and clinical studies.[2][3]
Q3: Were cardiovascular off-target effects observed with this compound in clinical trials?
Q4: Is there variability in the cardiovascular side effect profile of different MC4R agonists?
A4: Yes, there is evidence of differential cardiovascular effects among various MC4R agonists. For example, the MC4R agonist LY2112688 has been shown to cause increases in blood pressure and heart rate in humans. In contrast, another MC4R agonist, setmelanotide (RM-493), did not produce these adverse cardiovascular effects in some clinical studies and, in one preclinical study, was even associated with an improvement in cardiovascular function in diet-induced obese rhesus macaques.[3][5] This suggests that the specific interaction of an agonist with the MC4R may lead to different downstream signaling and physiological outcomes.
Troubleshooting Guides for Experimental Studies
Problem: Unexplained increases in blood pressure or heart rate are observed in animal models treated with this compound.
-
Possible Cause 1: On-target effect of MC4R agonism.
-
Troubleshooting Step: Review the literature on the expected cardiovascular effects of MC4R agonists in your specific animal model. The observed effects may be a known consequence of activating the MC4R pathway, which can increase sympathetic tone.
-
-
Possible Cause 2: Dosing and Administration.
-
Troubleshooting Step: Verify the concentration and stability of your this compound solution. Ensure the dose and route of administration are consistent with established protocols. Consider a dose-response study to see if the cardiovascular effects are dose-dependent.
-
-
Possible Cause 3: Animal Stress.
-
Troubleshooting Step: Ensure that handling and experimental procedures are minimally stressful to the animals, as stress can independently influence cardiovascular parameters. Utilize acclimatization periods and consider continuous monitoring methods like telemetry to reduce handling-associated stress.[6]
-
Problem: Difficulty in reproducing published findings on the cardiovascular effects of MC4R agonists.
-
Possible Cause 1: Differences in Experimental Models.
-
Troubleshooting Step: The cardiovascular response to MC4R agonists can vary between species and even strains of animals. Carefully compare your experimental model (species, age, sex, disease state) with the models used in the cited literature.
-
-
Possible Cause 2: Differences in Experimental Protocols.
-
Troubleshooting Step: The method of cardiovascular monitoring (e.g., tail-cuff vs. telemetry), duration of treatment (acute vs. chronic), and other experimental conditions can significantly impact the results. Refer to the detailed experimental protocols provided below for guidance.
-
Quantitative Data Summary
While specific quantitative data for the cardiovascular effects of this compound from its pivotal clinical trial are not detailed in the primary publication, the following table summarizes the reported cardiovascular effects of other MC4R agonists to provide a comparative context for researchers.
| MC4R Agonist | Study Population | Key Cardiovascular Findings | Reference |
| LY2112688 | Humans | Caused a significant 9.1 mmHg increase in blood pressure and a 2.85 bpm increase in heart rate at the highest dose tested. | [3] |
| Setmelanotide (RM-493) | Obese Humans | No adverse effect on heart rate or blood pressure was observed in a short-term study. | [5] |
| Setmelanotide (RM-493) | Diet-induced obese rhesus macaques | Chronic treatment was associated with a steady decline in heart rate and diastolic blood pressure. | [3] |
Key Clinical Trial Information for this compound
| Trial Identifier | Study Title | Status | Age of Participants | Key Inclusion Criteria |
| NCT00482196 | A Study to Evaluate the Safety, Efficacy, and Tolerability of Different Dose Levels of this compound in Obese Patients | Completed | 21 to 65 years | Obese patients |
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in Non-Human Primates using Telemetry
This protocol provides a general framework for assessing the cardiovascular effects of a compound like this compound in conscious, freely moving non-human primates.
-
Animal Model: Adult male or female cynomolgus or rhesus macaques.
-
Telemetry Implantation:
-
Surgically implant a telemetry device (e.g., DSI PhysioTel Digital) with the blood pressure catheter inserted into the femoral or abdominal aorta and ECG leads placed in a standard configuration.
-
Allow for a sufficient post-operative recovery period (e.g., 4-6 weeks) before the start of the study.
-
-
Housing:
-
House animals in a controlled environment with a 12-hour light/dark cycle.
-
Group housing is preferred to reduce stress, and can be achieved with modern telemetry systems.[6]
-
-
Acclimatization and Baseline Recording:
-
Acclimatize the animals to the experimental procedures and housing.
-
Record baseline cardiovascular data (blood pressure, heart rate, ECG) continuously for at least 24-48 hours prior to dosing.
-
-
Dosing:
-
Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
A crossover design, where each animal receives both vehicle and active drug at different times, can be employed to reduce variability.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for at least 24 hours post-dosing.
-
Analyze data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate and ECG intervals (e.g., PR, QRS, QT).
-
Compare the effects of this compound to vehicle control and baseline values.
-
In Vitro Assessment of Vascular Reactivity using Wire Myography
This protocol describes a method to assess the direct effects of this compound on blood vessel constriction and relaxation.
-
Tissue Preparation:
-
Euthanize a rodent (e.g., rat or mouse) and dissect the thoracic aorta or mesenteric artery in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully clean the vessel of adhering fat and connective tissue.
-
Cut the vessel into small rings (e.g., 2-3 mm in length).
-
-
Mounting:
-
Mount the arterial rings on two stainless steel wires in an organ bath chamber of a wire myograph system.
-
The organ bath should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.
-
Check the viability of the smooth muscle by inducing a contraction with a high-potassium solution or a vasoconstrictor like phenylephrine.
-
Assess the integrity of the endothelium by pre-contracting the vessel and then inducing relaxation with an endothelium-dependent vasodilator like acetylcholine.
-
-
Drug Incubation:
-
After washout and return to baseline, incubate the arterial rings with increasing concentrations of this compound to assess its direct effect on vascular tone.
-
To test for modulatory effects, pre-contract the vessels with a standard agonist (e.g., phenylephrine) and then add cumulative concentrations of this compound to assess for vasodilation. Conversely, incubate with this compound first and then perform a concentration-response curve to a vasoconstrictor to assess for potentiation of contraction.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express contractile responses as a percentage of the maximal contraction to the high-potassium solution.
-
Express relaxation responses as a percentage of the pre-contraction tension.
-
Visualizations
Caption: Proposed signaling pathway for this compound cardiovascular off-target effects.
Caption: General experimental workflow for assessing cardiovascular off-target effects.
Caption: Logical relationship between MC4R activation and cardiovascular response.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RM-493, a melanocortin-4 receptor (MC4R) agonist, increases resting energy expenditure in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nc3rs.org.uk [nc3rs.org.uk]
Technical Support Center: Investigating MC4R Agonist Efficacy
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with melanocortin 4 receptor (MC4R) agonists, particularly in light of the clinical trial outcomes for MK-0493.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did this compound, a potent and selective MC4R agonist, fail to induce significant weight loss in human trials despite promising preclinical data?
A1: The lack of efficacy of this compound in human clinical trials for obesity is a known issue.[1][2][3] While preclinical studies in rodent models showed reduced energy intake and weight gain, human trials revealed only modest and statistically insignificant effects on body weight compared to placebo.[1][3] Several factors may contribute to this discrepancy:
-
Species-Specific Responses: The physiological response to MC4R activation can differ between rodents and humans.
-
Receptor Desensitization and Internalization: Evidence suggests that different classes of MC4R agonists (e.g., small molecules like this compound versus peptides like setmelanotide) may induce different downstream signaling events.[2][4] this compound might not effectively induce receptor internalization, a process that can be crucial for sustained signaling and long-term efficacy.[2][4]
-
Biased Agonism: MC4R can couple to multiple intracellular signaling pathways. It is possible that this compound acts as a biased agonist, preferentially activating pathways that do not lead to a sustained reduction in appetite or increase in energy expenditure in humans.
-
Complexity of Human Energy Homeostasis: The regulation of body weight in humans is highly complex and involves redundant neural circuits. The effect of a single agonist might be compensated for by other physiological mechanisms in the general obese population.
Q2: We are observing positive in vitro results with our MC4R agonist (e.g., cAMP production), but these are not translating to in vivo efficacy in animal models. What could be the issue?
A2: This is a common challenge in drug development. Here are several troubleshooting steps to consider:
-
Pharmacokinetics and Brain Penetration: Ensure your compound reaches the target tissue (the hypothalamus in the central nervous system) at a sufficient concentration and for an adequate duration. Poor blood-brain barrier penetration is a frequent cause of failure for CNS-targeting drugs.
-
Target Engagement: Confirm that the compound is binding to MC4R in vivo at the doses administered. This can be assessed through techniques like positron emission tomography (PET) if a suitable radioligand is available, or through ex vivo binding assays.
-
Downstream Signaling Beyond cAMP: While cAMP production is a primary readout for Gαs-coupled receptors like MC4R, it may not represent the complete picture.[4] Consider investigating other signaling pathways, such as β-arrestin recruitment or ion channel modulation, which could be more relevant for the desired physiological effect. The lack of certain downstream signals, like those leading to receptor internalization, has been hypothesized as a reason for the failure of some small molecule agonists.[4]
-
Animal Model Selection: The predictive validity of the animal model is crucial. Diet-induced obesity (DIO) in rodents is a common model, but it may not fully recapitulate the complexities of human obesity.[3] Consider using models with specific genetic disruptions in the MC4R pathway if you are targeting those populations.
Q3: Another MC4R agonist, setmelanotide (RM-493), has shown success in clinical trials for certain genetic obesity disorders. What is different about it?
A3: Setmelanotide's success, in contrast to this compound's failure, provides valuable insights.[5][6][7]
-
Mechanism of Action: Setmelanotide is a peptide agonist, whereas this compound is a small molecule.[2][4] This structural difference can lead to different binding modes and downstream signaling consequences (i.e., biased agonism).[4] Setmelanotide has been shown to be effective in patients with specific loss-of-function mutations in the MC4R pathway, suggesting it can restore signaling in these deficient states.[7][8]
-
Patient Population: Setmelanotide has been particularly effective in patients with rare genetic disorders that severely disrupt the MC4R pathway (e.g., POMC or LEPR deficiencies).[7][8] This targeted approach in a population with a clear pathway defect likely contributes to its success, as opposed to the broader obese population targeted by this compound.
-
Effects on Energy Expenditure: Clinical studies have demonstrated that setmelanotide increases resting energy expenditure in obese individuals, a key component of weight regulation.[6][9]
Q4: What are the key adverse effects to monitor for with MC4R agonists in preclinical and clinical studies?
A4: Activation of the melanocortin system can lead to several on-target side effects. These include:
-
Cardiovascular Effects: Increased heart rate and blood pressure are known potential side effects of MC4R agonists.[2]
-
Hyperpigmentation: This can occur due to off-target activation of the melanocortin 1 receptor (MC1R), which is involved in skin pigmentation.[2]
-
Sexual Arousal: Spontaneous erections in males can occur due to MC4R activation in relevant neural pathways.[2][10]
-
Nausea and Vomiting: These are also reported side effects.[2]
Careful dose-titration and monitoring are essential to manage these potential adverse events.
Quantitative Data Summary
Table 1: Comparison of this compound and a Positive Control (Sibutramine) on Energy Intake
| Compound | Dose | Geometric Mean Ratio (GMR) vs. Placebo | 95% Confidence Interval | Outcome |
| This compound | - | Small, marginally significant effect | - | Ineffective |
| Sibutramine | 10 mg | 0.98 | (0.91, 1.05) | Ineffective |
| Sibutramine | 30 mg | 0.79 | (0.74, 0.85) | Significant Reduction |
| Data from clinical trials as reported in the literature.[1] |
Table 2: Clinical Trial Outcomes for Weight Loss with this compound
| Study Duration | Dosing Strategy | Mean Weight Change vs. Placebo | 95% Confidence Interval | p-value |
| 12 Weeks | Fixed-Dose (400 mg) | -0.6 kg | (-1.5, 0.3) | 0.211 |
| 18 Weeks | Stepped-Titration (up to 800 mg) | -1.2 kg | (-2.6, 0.2) | 0.099 |
| Data from Phase IIa studies.[11] |
Experimental Protocols
Protocol 1: In Vitro β-Arrestin Recruitment Assay
This assay helps determine if an MC4R agonist induces receptor internalization and desensitization, a key differentiator between some successful and unsuccessful compounds.
-
Cell Line: Use a commercially available cell line stably co-expressing human MC4R and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® by DiscoverX).
-
Cell Plating: Seed the cells in a 384-well white, solid-bottom assay plate at a density of 5,000-10,000 cells per well in 20 µL of assay medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a control peptide agonist (e.g., α-MSH or setmelanotide) in assay buffer.
-
Compound Addition: Add 5 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add 12.5 µL of the detection reagent from the assay kit to each well. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 for β-arrestin recruitment. A lack of a robust response would suggest the compound does not effectively engage this pathway.
Visualizations
Caption: Differentiated signaling pathways of the MC4R.
Caption: Troubleshooting workflow for MC4R agonist development.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RM-493, a melanocortin-4 receptor (MC4R) agonist, increases resting energy expenditure in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhythm Presents Clinical Data that RM-493 Increases Energy Expenditure in Obesity Study [prnewswire.com]
- 10. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The melanocortin-4 receptor pathway and the emergence of precision medicine in obesity management - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating MK-0493 induced changes in blood pressure and heart rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cardiovascular effects of the melanocortin-4 receptor (MC4R) agonist, MK-0493. The information provided is intended to assist in mitigating unintended changes in blood pressure and heart rate during preclinical and clinical research.
Troubleshooting Guides
Issue 1: Unexpected Increase in Blood Pressure and Heart Rate Upon this compound Administration
Symptoms:
-
Statistically significant elevation in systolic and/or diastolic blood pressure post-administration.
-
Concurrent and significant increase in heart rate.
-
Observations are dose-dependent.
Possible Causes:
-
On-target sympathomimetic effect: Activation of MC4R in the central nervous system can lead to an increase in sympathetic nervous system outflow, resulting in elevated blood pressure and heart rate. This is a known class effect of many MC4R agonists.
-
Experimental stress: Handling and administration procedures can induce a stress response in animal models, leading to transient increases in cardiovascular parameters.
-
Incorrect dosage or formulation: Errors in dose calculation or a formulation that leads to rapid, high peak plasma concentrations can exacerbate the cardiovascular response.
Troubleshooting Steps:
-
Verify Dosage and Formulation: Double-check all calculations for dose preparation. Ensure the vehicle and formulation are appropriate for the route of administration and do not independently affect cardiovascular parameters.
-
Refine Acclimation and Handling Procedures:
-
Ensure animal models are adequately acclimated to the experimental environment and handling procedures to minimize stress-induced cardiovascular changes.
-
Utilize sham-dosing periods to accustom animals to the administration process.
-
For rodent studies, consider using telemetry implants for continuous monitoring in conscious, freely moving animals to avoid restraint stress.
-
-
Implement a Dose-Escalation Study: Begin with a low dose of this compound and gradually escalate to the desired therapeutic dose. This can help to identify the threshold for cardiovascular effects and may induce tolerance.
-
Consider Co-administration of Mitigating Agents (for mechanistic studies):
-
To investigate the role of the sympathetic nervous system, consider co-administration with an alpha-adrenergic antagonist (e.g., phentolamine) or a beta-blocker (e.g., propranolol). Caution: The use of beta-blockers in the context of sympathomimetic-induced hypertension can be controversial and should be carefully considered based on the specific experimental goals.
-
For central nervous system-mediated effects, direct administration of antagonists to specific brain regions may be explored in animal models.
-
Issue 2: High Variability in Blood Pressure and Heart Rate Data
Symptoms:
-
Large error bars in group data.
-
Inconsistent cardiovascular responses between individual subjects at the same dose.
Possible Causes:
-
Inconsistent Dosing Technique: Variability in the speed of injection or site of administration can alter the pharmacokinetic profile of this compound.
-
Environmental Factors: Fluctuations in room temperature, noise levels, or light cycles can impact the cardiovascular system of laboratory animals.
-
Underlying Health Status of Animals: Undiagnosed health issues in individual animals can affect their response to the compound.
Troubleshooting Steps:
-
Standardize Experimental Procedures: Ensure all personnel are trained on and adhere to a standardized protocol for animal handling, dosing, and data collection.
-
Control Environmental Conditions: Maintain a consistent and controlled environment (temperature, humidity, light-dark cycle, noise) for the duration of the study.
-
Health Monitoring: Thoroughly screen all animals for health issues prior to study initiation and monitor for any signs of illness throughout the experiment.
-
Increase Sample Size: A larger number of subjects per group can help to reduce the impact of individual variability on the overall results.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on blood pressure and heart rate?
A1: Clinical trial data indicates that this compound can elevate blood pressure in human subjects.[1] This is consistent with the known sympathomimetic effects of MC4R agonists, which can increase heart rate and blood pressure through activation of the sympathetic nervous system.[2][3]
Q2: What is the underlying mechanism for this compound-induced changes in blood pressure and heart rate?
A2: The primary mechanism is believed to be the activation of melanocortin-4 receptors (MC4Rs) in key areas of the central nervous system, such as the hypothalamus. This activation leads to an increase in sympathetic outflow to the cardiovascular system, resulting in vasoconstriction and an increased heart rate.
Signaling Pathway of MC4R-Mediated Sympathetic Activation
Caption: MC4R activation by this compound increases sympathetic outflow.
Q3: Are the cardiovascular effects of MC4R agonists a class-wide phenomenon?
A3: While many MC4R agonists have been shown to increase blood pressure and heart rate, there is evidence to suggest that these effects may be molecule-specific. For example, the MC4R agonist setmelanotide (also known as RM-493 or BIM-22493) has been shown in some studies to have a favorable cardiovascular profile, with no significant increases in blood pressure or heart rate observed.[2][3][4][5] In contrast, another MC4R agonist, LY2112688, did cause increases in these parameters in human studies.[2][4]
Q4: What are some potential strategies to mitigate the hypertensive and tachycardic effects of this compound in a research setting?
A4:
-
Dose Optimization: Use the lowest effective dose of this compound to minimize off-target or exaggerated on-target effects.
-
Pharmacokinetic Modulation: Consider different formulations or routes of administration that provide a slower, more sustained release, which may blunt the peak cardiovascular effects.
-
Pharmacological Intervention (for mechanistic understanding):
-
Alpha-blockers: Co-administration with an alpha-adrenergic antagonist like phentolamine can help to counteract vasoconstriction.
-
Beta-blockers: Agents like propranolol can be used to control heart rate, but their use should be carefully considered due to the potential for unopposed alpha-adrenergic stimulation.
-
Centrally-acting agents: In preclinical models, exploring the co-administration of agents that reduce central sympathetic outflow could be a research avenue.
-
Q5: How can I accurately measure blood pressure and heart rate in my animal models?
A5: Radiotelemetry is considered the gold standard for measuring cardiovascular parameters in conscious, freely moving animals as it minimizes stress-induced artifacts.[6][7][8] This involves the surgical implantation of a small transmitter that can continuously record and transmit data.
Experimental Workflow for Cardiovascular Monitoring in Rodents
Caption: Workflow for in vivo cardiovascular assessment using telemetry.
Data Presentation
The following table presents hypothetical data to illustrate the potential dose-dependent effects of this compound on blood pressure and heart rate in a preclinical rodent model. This data is for illustrative purposes only and is intended to guide researchers in their experimental design and data analysis.
Table 1: Hypothetical Dose-Response Effects of this compound on Cardiovascular Parameters in Conscious Rats
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) from Baseline | Change in Heart Rate (bpm) from Baseline |
| Vehicle | 0 | +1.5 ± 2.3 | +5 ± 10 |
| This compound | 1 | +5.2 ± 3.1 | +25 ± 15 |
| This compound | 3 | +12.8 ± 4.5 | +55 ± 20 |
| This compound | 10 | +25.6 ± 6.2 | +90 ± 25 |
Values are presented as mean ± standard deviation. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of Blood Pressure and Heart Rate in Conscious Rats Using Radiotelemetry
Objective: To continuously monitor mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained rats following the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Radiotelemetry transmitters (e.g., Data Sciences International PA-C40)
-
Surgical tools for sterile implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
This compound and vehicle solution
-
Telemetry data acquisition system
Procedure:
-
Telemetry Transmitter Implantation:
-
Anesthetize the rat using isoflurane.
-
Under aseptic surgical conditions, make a midline abdominal incision.
-
Isolate the abdominal aorta and insert the transmitter's catheter. Secure it with surgical glue and a suture.
-
Place the body of the transmitter in the abdominal cavity and suture it to the abdominal wall.
-
Close the incision in layers.
-
Administer post-operative analgesia as per approved institutional protocols.
-
-
Recovery:
-
Allow the animals to recover for at least 7-10 days. During this time, monitor their weight, food and water intake, and general well-being.
-
-
Acclimation and Baseline Recording:
-
House the rats individually in their home cages placed on the telemetry receivers.
-
Allow for a 24-48 hour acclimation period to the recording setup.
-
Record baseline blood pressure and heart rate data for a continuous 24-hour period to establish a stable baseline and observe circadian variations.
-
-
This compound Administration:
-
Prepare the desired doses of this compound in the appropriate vehicle.
-
Administer the vehicle or this compound solution via the intended route (e.g., oral gavage, subcutaneous injection).
-
-
Post-Dose Monitoring:
-
Continuously record blood pressure and heart rate for a predetermined period (e.g., 24 hours) post-administration.
-
-
Data Analysis:
-
Analyze the telemetered data to calculate the change in MAP and HR from the baseline period for each treatment group.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Logical Relationship for Troubleshooting Experimental Variability
Caption: Troubleshooting logic for high variability in cardiovascular data.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RM-493, a Melanocortin-4 Receptor (MC4R) Agonist, Increases Resting Energy Expenditure in Obese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation [mdpi.com]
- 7. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous Melanocortin System Activity Contributes to the Elevated Arterial Pressure in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
MK-0493 Clinical Trial Failure: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failure of MK-0493 for the treatment of obesity. This document outlines the key reasons for the discontinuation of the trial, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and study design.
Troubleshooting Guide & FAQs
This section addresses potential questions and concerns that may arise during the investigation of this compound or similar MC4R agonists.
Frequently Asked Questions (FAQs)
-
Q1: What was the primary reason for the failure of this compound in clinical trials for obesity?
-
Q2: Did this compound show any effect on energy intake?
-
Q3: Were there any significant safety concerns that led to the trial's termination?
-
A3: While some first-generation melanocortin 4 receptor (MC4R) agonists have been associated with cardiovascular side effects such as increased blood pressure, the primary cited reason for the failure of this compound was its lack of efficacy, not adverse safety signals.[2] Nausea and vomiting were identified as dose-limiting side effects in early clinical pharmacology studies.[3]
-
-
Q4: What was the mechanism of action for this compound?
-
Q5: How does the failure of this compound impact the development of other MC4R agonists for obesity?
-
A5: The failure of this compound highlighted the challenges in translating preclinical efficacy in rodent models to human clinical outcomes for MC4R agonists.[3] It underscored the need for a deeper understanding of the MC4R signaling pathway and the potential for receptor desensitization and internalization with continuous agonist stimulation.[2] However, the MC4R remains a validated target for obesity, particularly in patient populations with specific genetic deficiencies in the MC4R pathway.[4]
-
Troubleshooting Experimental Discrepancies
-
Issue: Preclinical animal models showed promising weight loss with MC4R agonists, but this was not replicated in the this compound human trials.
-
Possible Cause: Species-specific differences in the MC4R signaling pathway, receptor pharmacology, or drug metabolism. Rodent models of diet-induced obesity may not fully recapitulate the complex pathophysiology of human obesity.[3]
-
Recommendation: When developing novel MC4R agonists, it is crucial to conduct thorough cross-species pharmacological profiling. Investigating receptor internalization and desensitization kinetics in human cell lines expressing MC4R could provide valuable insights.[6]
-
-
Issue: A novel MC4R agonist shows potent in vitro activation of the receptor but fails to demonstrate a significant effect on food intake in vivo.
-
Possible Cause: Poor brain penetration of the compound, rapid clearance, or off-target effects that counteract the intended anorexigenic effect.
-
Recommendation: Early assessment of the pharmacokinetic and pharmacodynamic properties of the compound, including its ability to cross the blood-brain barrier and engage with hypothalamic MC4R, is critical.
-
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trial NCT00482196, which evaluated the efficacy of this compound in obese subjects.
Table 1: Effect of this compound on 24-Hour Energy Intake
| Treatment Group | Geometric Mean Ratio (GMR) vs. Placebo | 95% Confidence Interval (CI) |
| This compound | Small and marginally significant effect | Not explicitly stated |
| Sibutramine (30 mg) | 0.79 | 0.74, 0.85 |
Data extracted from Krishna et al., 2009.[1][2]
Table 2: Effect of this compound on Weight Loss
| Study Design | Treatment Duration | Outcome |
| Fixed-dose study | 12 weeks | Small, statistically insignificant effects relative to placebo |
| Stepped-titration dosing | 18 weeks | Modest weight reduction from baseline, but not statistically significant compared to placebo |
Data extracted from Krishna et al., 2009.[1][2]
Experimental Protocols
This section details the methodologies of the key experiments conducted in the clinical trial NCT00482196.
Study Design: Phase II, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study
-
Objective: To evaluate the safety, tolerability, and efficacy of different doses of this compound compared to placebo in obese patients.
-
Inclusion Criteria:
-
Age: 21 to 65 years.
-
-
Exclusion Criteria:
-
HIV positive.
-
Pregnant or lactating.
-
Previous surgical treatment for obesity.
-
Participation in another clinical study within 3 months prior to screening.[7]
-
Key Methodologies
-
Energy Intake Assessment:
-
An ad libitum energy intake model was utilized.
-
Participants were provided with an excess of food and drink, and their total energy intake was measured over a 24-hour period.
-
The model was qualified for reproducibility using sibutramine as a positive control.[1]
-
-
Weight Loss Assessment:
-
Body weight was measured at baseline and at regular intervals throughout the treatment period (12 and 18 weeks).
-
The change in body weight from baseline was compared between the this compound and placebo groups.[1]
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of this compound as an agonist in the Melanocortin 4 Receptor (MC4R) signaling pathway.
Caption: MC4R signaling pathway activated by α-MSH and this compound.
Experimental Workflow
The diagram below provides a high-level overview of the clinical trial workflow for evaluating this compound.
Caption: High-level workflow of the this compound clinical trial.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Improving the Translational Value of Preclinical MK-0493 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the melanocortin-4 receptor (MC4R) agonist, MK-0493. The primary focus is to address the challenges related to the translational value of preclinical studies, given the compound's promising results in rodent models of obesity that did not translate to human clinical trials.
FAQs: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective agonist of the melanocortin-4 receptor (MC4R).[1][2][3] The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus, which plays a crucial role in regulating energy homeostasis, appetite, and body weight.[4][5] By activating MC4R, this compound was designed to reduce food intake and increase energy expenditure, thereby promoting weight loss.[6]
Q2: What were the key findings from preclinical studies of this compound in animal models?
In preclinical studies, particularly in rodent models of diet-induced obesity (DIO), this compound demonstrated promising effects. It was shown to reduce energy intake and attenuate weight gain.[1] These positive results in animal models suggested that this compound could be a viable therapeutic agent for obesity in humans.
Q3: What were the outcomes of the human clinical trials for this compound?
Despite the encouraging preclinical data, this compound was largely ineffective in human clinical trials. In phase I and II studies, it failed to induce meaningful weight loss or significantly control food intake in obese human subjects when compared to a placebo.[1][2][3][4][7] Specifically, it showed only a small and marginally significant effect on 24-hour energy intake and had statistically insignificant effects on body weight after 12 and 18 weeks of treatment.[2][3]
Q4: Are there other MC4R agonists that have shown better clinical efficacy?
Yes, another MC4R agonist, setmelanotide (formerly RM-493), has demonstrated clinical efficacy, particularly in patients with rare genetic disorders of obesity caused by mutations in the MC4R pathway.[5][8][9] Setmelanotide has been shown to produce significant weight loss in these patient populations.[9] The success of setmelanotide, in contrast to this compound, highlights the complexities of MC4R pharmacology and the importance of patient stratification in clinical trials.[5]
Troubleshooting Guides: Bridging the Preclinical-Clinical Gap
Q1: Why did the significant weight loss observed with this compound in rodent models not translate to humans?
Several factors could contribute to this translational failure:
-
Species-Specific Differences in MC4R Pharmacology: The binding affinity, signaling pathways, and downstream effects of this compound may differ between rodent and human MC4R. While it is a potent agonist, the specific conformational changes it induces in the human receptor might not lead to the same sustained signaling cascade as in rodents.
-
Receptor Desensitization and Internalization: Continuous stimulation of G-protein coupled receptors like MC4R can lead to desensitization and internalization, reducing their responsiveness over time. It has been suggested that some small molecule agonists of MC4R, like this compound, may be ineffective at causing receptor internalization, which could impact long-term efficacy.[4]
-
Pharmacokinetics and Metabolism: Differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound between rodents and humans could lead to different levels of exposure at the target site in the brain.
-
Complexity of Human Obesity: Obesity in the general human population is a complex and heterogeneous disease influenced by a multitude of genetic and environmental factors.[9] The relatively homogenous rodent models of diet-induced obesity may not fully capture this complexity.
Q2: How can I improve the predictive value of my preclinical in vitro assays for MC4R agonists?
-
Use Human-Derived Cells and Receptors: Whenever possible, use cell lines stably expressing the human MC4R to assess binding affinity, potency, and downstream signaling (e.g., cAMP production).
-
Assess Receptor Trafficking: In addition to signaling, investigate receptor internalization and desensitization in response to prolonged agonist exposure. This can be done using techniques like immunofluorescence microscopy or ELISA-based assays.
-
Profile Ligand-Biased Signaling: Investigate if the agonist exhibits biased signaling, preferentially activating certain downstream pathways over others (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). This can provide a more nuanced understanding of the agonist's functional profile.
Q3: What considerations should I take into account when designing in vivo preclinical studies for MC4R agonists?
-
Appropriate Animal Model Selection: While DIO models are standard, consider using genetic models that more closely mimic specific human obesity syndromes, especially if targeting a specific patient population.
-
Dose and Route of Administration: Carefully consider the dose and route of administration to achieve brain concentrations that are relevant to the intended human dose.
-
Comprehensive Phenotyping: In addition to food intake and body weight, measure other relevant parameters such as energy expenditure, body composition, and key metabolic hormones.
-
Long-Term Efficacy and Safety: Conduct longer-term studies to assess the sustainability of the weight loss effect and to monitor for potential side effects, such as increased blood pressure and heart rate, which have been concerns with other MC4R agonists.[4]
Data Presentation: Preclinical vs. Clinical Outcomes
Table 1: Summary of this compound Efficacy in Preclinical (Rodent) and Clinical (Human) Studies
| Parameter | Preclinical (Rodent) Studies | Clinical (Human) Studies |
| Effect on Food/Energy Intake | Significant reduction in energy intake in diet-induced obese models.[1] | Small, marginally significant effect on 24-hour energy intake.[2][3] |
| Effect on Body Weight | Attenuation of weight gain.[1] | Statistically insignificant effects on weight reduction compared to placebo after 12 and 18 weeks.[2][3] |
| Overall Efficacy | Promising anti-obesity effects. | Deemed not a viable approach for anti-obesity therapeutics.[2][3] |
Experimental Protocols
Protocol 1: Assessment of Food Intake and Body Weight in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity. A control group is fed a standard chow diet.
-
Compound Administration: this compound is administered daily via oral gavage or subcutaneous injection at various doses. A vehicle control group receives the same volume of the vehicle.
-
Measurements:
-
Body Weight: Measured daily at the same time.
-
Food Intake: Measured daily by weighing the remaining food in the hopper.
-
Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or MRI to determine fat mass and lean mass.
-
-
Data Analysis: Compare the changes in body weight, cumulative food intake, and body composition between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vitro Assessment of MC4R Activation using a cAMP Assay
-
Cell Line: HEK293 cells stably transfected with the human MC4R gene.
-
Assay Principle: MC4R activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Caption: Simplified signaling pathway of the melanocortin-4 receptor (MC4R).
Caption: Experimental workflow for a preclinical efficacy study of this compound.
Caption: Logical diagram of the translational challenges for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The melanocortin-4 receptor pathway and the emergence of precision medicine in obesity management - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in long-term MK-0493 administration
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the long-term administration of MK-0493 in experimental settings.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.
| Issue | Question | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Why am I not observing the expected weight loss or reduction in food intake in my animal models? | Suboptimal dosage, poor bioavailability, receptor desensitization, or inherent limitations of the compound. Clinical trials with this compound in humans also showed a lack of significant weight loss.[1][2] | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific model and experimental conditions. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model. This will help determine if the compound is reaching the target tissue at sufficient concentrations. 3. Route of Administration: Consider alternative routes of administration if oral bioavailability is a concern. 4. Receptor Occupancy: If feasible, measure melanocortin 4 receptor (MC4R) occupancy to confirm target engagement. 5. Intermittent Dosing: To counteract potential receptor desensitization, consider an intermittent dosing schedule rather than continuous long-term administration. |
| Adverse Effects | My animals are exhibiting signs of nausea or vomiting (e.g., pica, conditioned taste aversion). How can I mitigate this? | Nausea and vomiting are known dose-limiting side effects of this compound.[3] | 1. Dose Reduction: Lower the dose of this compound to a level that minimizes adverse effects while still aiming for efficacy. 2. Dose Titration: Start with a low dose and gradually increase it over several days. This may help the animals acclimatize to the compound. 3. Vehicle and Formulation: Ensure the vehicle is palatable and non-irritating. For oral administration, consider formulating this compound in a more palatable vehicle. 4. Monitor Animal Welfare: Closely monitor the animals for signs of distress and ensure they have adequate access to food and water. |
| Compound Formulation and Administration | I am having difficulty dissolving this compound for administration. What should I do? | This compound may have limited solubility in certain vehicles. | 1. Consult Supplier Data: Refer to the manufacturer's instructions for recommended solvents and solubility information. 2. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility and is well-tolerated by the animals. 3. Formulation Strategies: For poorly water-soluble drugs, consider strategies such as creating a suspension, using co-solvents, or employing lipid-based formulations.[4][5][6][7][8] |
| Cardiovascular Effects | Should I be concerned about cardiovascular side effects with long-term this compound administration? | Activation of MC4R has been associated with increases in blood pressure and heart rate in some studies.[9][10] | 1. Cardiovascular Monitoring: If your research involves cardiovascular endpoints, it is crucial to monitor blood pressure and heart rate in your animal models. 2. Dose Selection: Be aware that higher doses are more likely to induce cardiovascular side effects. 3. Control Groups: Include appropriate vehicle control groups to differentiate compound-specific effects from experimental stress. |
Frequently Asked Questions (FAQs)
A quick reference for common questions regarding this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the melanocortin 4 receptor (MC4R).[1][2] MC4R is a G-protein coupled receptor primarily expressed in the brain, and its activation is involved in regulating energy homeostasis.
Q2: Why did this compound fail in clinical trials for obesity?
A2: this compound did not produce statistically significant weight loss in obese human subjects compared to placebo in clinical trials.[1][2][11] The observed effects on energy intake were minimal.
Q3: What are the known side effects of this compound?
A3: The primary dose-limiting side effects observed in clinical studies were nausea and vomiting.[3] Additionally, as an MC4R agonist, there is a potential for cardiovascular effects such as increased blood pressure and heart rate.[9][10]
Q4: What is the typical route of administration for this compound in preclinical studies?
A4: this compound has been administered orally in both preclinical and clinical studies.[3] However, depending on the experimental goals and to overcome potential bioavailability issues, other routes like subcutaneous or intraperitoneal injection could be considered.
Q5: Where can I find detailed experimental protocols for using this compound?
Data Presentation
Summary of this compound Clinical Trial Data (Human Studies)
| Parameter | This compound | Placebo | Sibutramine (30 mg) | Reference |
| Effect on 24-h Energy Intake (Geometric Mean Ratio) | Small, marginally significant effect | - | 0.79 (0.74, 0.85) | [1] |
| Weight Reduction (12-week fixed-dose study) | Modest reduction from baseline, not statistically significant vs. placebo | - | - | [1] |
| Weight Reduction (18-week stepped-titration dosing) | Small, statistically insignificant effects relative to placebo | - | - | [1] |
Pharmacokinetic Parameters of this compound (Human Studies)
Specific pharmacokinetic data such as Cmax, Tmax, and half-life from publicly available sources are limited. Researchers should refer to the primary publication by Krishna et al. (2009) for more detailed information or conduct their own pharmacokinetic studies.
Experimental Protocols
General Protocol for Oral Administration of this compound in Rodents
Objective: To provide a standardized procedure for the oral administration of this compound to rodents for long-term studies. This protocol should be adapted and optimized for specific experimental designs.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles (size appropriate for the animal)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Carefully weigh the this compound.
-
Suspend or dissolve the this compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure a homogenous mixture. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.
-
Measure the correct volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Monitor the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
For long-term studies, monitor the animals daily for changes in body weight, food and water intake, and any signs of toxicity or adverse effects (e.g., changes in behavior, posture, or grooming).
-
Document all observations meticulously.
-
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound via MC4R activation.
Experimental Workflow
Caption: General workflow for a long-term this compound in vivo efficacy study.
Logical Relationships
Caption: Logical relationships between this compound challenges and solutions.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. ovid.com [ovid.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Species Differences in the Metabolic Effects of MK-0493
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic effects of MK-0493. The content is structured to address specific issues that may arise during experimentation, with a focus on the observed species differences between rodent models and human subjects.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected weight loss in our diet-induced obese (DIO) mouse model after treatment with this compound. What could be the reason?
A1: Several factors could contribute to a lack of efficacy in your DIO mouse model. Please consider the following troubleshooting steps:
-
Mouse Strain: Ensure you are using a mouse strain susceptible to diet-induced obesity, such as the C57BL/6J strain.
-
Diet Composition and Duration: Verify the composition of your high-fat diet. A common DIO protocol involves a diet with 45-60% of kilocalories from fat. The duration of the diet is also critical; mice typically require 8-16 weeks on a high-fat diet to develop a robust obese phenotype before drug administration.
-
Drug Dosage and Administration: Confirm the dosage of this compound. Preclinical studies that observed efficacy used oral doses in the range of 3 to 30 mg/kg/day. Ensure accurate and consistent oral gavage technique.
-
Acclimation Period: Allow for a sufficient acclimation period for the animals to adjust to the housing and dietary conditions before starting the experiment.
-
Control Group: A vehicle-treated control group is essential to confirm that the observed effects are due to this compound.
Q2: Our in vitro experiments with human MC4R-expressing cells show potent activation by this compound, but this doesn't translate to the reported in vivo effects in humans. Why is there a discrepancy?
A2: This is a key observation with this compound. While it is a potent and selective agonist of the human melanocortin-4 receptor (MC4R) in vitro, it failed to produce significant weight loss in clinical trials.[1][2] The leading hypothesis for this discrepancy is biased agonism and potential species-specific differences in MC4R signaling.
The MC4R can activate multiple downstream signaling pathways, including the Gs-cAMP pathway (associated with satiety) and potentially Gq/11-PLC and β-arrestin pathways. It is possible that this compound preferentially activates pathways in human MC4R that do not lead to a sustained anorectic effect or that it fails to engage pathways crucial for weight loss in humans that are effectively activated in rodents.
Q3: What were the key findings from the human clinical trials of this compound?
A3: A key clinical trial (NCT00482196) evaluated the efficacy of this compound in obese human subjects. The study found that after 12 weeks of treatment with a fixed dose of 400 mg/day, there was no significant difference in weight loss between the this compound and placebo groups.[1] A subsequent 18-week study with a stepped-titration to an 800 mg daily dose also showed only a modest and statistically insignificant placebo-subtracted weight loss of 1.2 kg.[2] While there was a small, marginally significant effect on 24-hour energy intake, it was not substantial enough to drive meaningful weight loss.[1]
Troubleshooting Guides
Guide 1: Preclinical Efficacy Studies in Rodent Models of Diet-Induced Obesity
| Potential Issue | Possible Cause | Troubleshooting Steps |
| No significant reduction in food intake or body weight. | Inappropriate rodent model. | Use a well-characterized DIO model (e.g., C57BL/6J mice on a high-fat diet for an adequate duration). |
| Insufficient drug exposure. | Verify the dose and oral bioavailability of your this compound formulation. Consider pharmacokinetic analysis. | |
| High variability in data. | Increase sample size. Ensure consistent handling and housing conditions. Randomize animals to treatment groups. | |
| Inconsistent results between experiments. | Differences in experimental protocol. | Standardize the diet composition, duration of diet, age of animals, and time of drug administration. |
Guide 2: Investigating MC4R Signaling Pathways
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Difficulty detecting downstream signaling (e.g., cAMP accumulation). | Low receptor expression in the cell line. | Use a cell line with stable and high expression of the MC4R of the desired species. |
| Assay sensitivity issues. | Optimize the assay conditions (e.g., cell density, incubation time, agonist concentration). Use a positive control (e.g., α-MSH). | |
| Inability to differentiate between signaling pathways (Gs, Gq, β-arrestin). | Lack of specific pathway inhibitors or reporters. | Utilize specific inhibitors (e.g., for PLC) or reporter assays for different G-protein pathways and β-arrestin recruitment assays. |
Data Presentation
Table 1: Summary of this compound Effects on Body Weight and Food Intake in Preclinical Models
| Species | Model | Dose | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Mouse | Diet-Induced Obesity | 3-30 mg/kg/day (oral) | Acute/Chronic | Significant Reduction | Significant Reduction | [3] |
| Rat | Diet-Induced Obesity | 10 mg/kg/day (oral) | 14 days | Significant Reduction | Significant Reduction | [2] |
Table 2: Summary of this compound Effects on Body Weight and Energy Intake in Human Clinical Trials
| Study ID | Population | Dose | Duration | Placebo-Subtracted Weight Loss | Effect on 24h Energy Intake | Reference |
| NCT00482196 | Obese Adults | 400 mg/day | 12 weeks | Not Statistically Significant | Small, Marginally Significant Reduction | [1] |
| NCT00482196 | Obese Adults | Titrated to 800 mg/day | 18 weeks | -1.2 kg (Not Statistically Significant) | Not Reported | [2] |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Model in Mice
-
Animals: Male C57BL/6J mice, 6-8 weeks old at the start of the diet.
-
Housing: House mice individually or in small groups in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: High-fat diet (HFD) with 45-60% of total calories from fat. Provide diet and water ad libitum.
-
-
Induction of Obesity: Maintain mice on the HFD for 8-16 weeks. Monitor body weight weekly. A significant increase in body weight (typically >20% compared to the control group) indicates the development of obesity.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
-
Measurements:
-
Body Weight: Measure daily or several times per week.
-
Food Intake: Measure daily by weighing the remaining food.
-
Body Composition: Can be assessed using techniques like DEXA or NMR at the beginning and end of the treatment period.
-
Protocol 2: In Vitro MC4R Signaling Assay (cAMP Accumulation)
-
Cell Culture: Culture HEK293 cells stably expressing the human or rodent MC4R in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Assay Preparation: Seed cells in a 96-well plate and grow to confluence.
-
Stimulation:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add varying concentrations of this compound or a positive control (e.g., α-MSH) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Mandatory Visualization
Caption: Simplified MC4R signaling pathways activated by an agonist like this compound.
Caption: Experimental workflow for a diet-induced obesity study with this compound.
Caption: Hypothesis for species differences in this compound efficacy.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic potential of MK-0493
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-0493, a selective melanocortin-4 receptor (MC4R) agonist.
Troubleshooting Guides
Issue 1: Lack of Efficacy in Weight Reduction Studies
Q1: My in vivo experiments with this compound in diet-induced obese (DIO) rodent models are not showing significant weight loss, contrary to some initial reports. What could be the reason?
A1: Several factors could contribute to the lack of efficacy in your DIO rodent models. Here are some troubleshooting steps and potential explanations:
-
Experimental Model and Conditions:
-
Rodent Strain: Different rodent strains exhibit varying susceptibility to diet-induced obesity and may respond differently to MC4R agonists. Ensure you are using a well-characterized and appropriate strain.
-
Diet Composition: The composition of the high-fat diet used to induce obesity can influence the metabolic phenotype and the response to treatment. Consistency in the diet is crucial.
-
Duration of Treatment: The treatment duration might be insufficient to observe significant effects on body weight. Consider extending the treatment period.
-
-
Drug Administration and Dosing:
-
Route of Administration: this compound is an orally bioavailable compound.[1] Ensure the route of administration in your study (e.g., oral gavage) is appropriate and consistently performed.
-
Dose Selection: The dose of this compound might be suboptimal. A dose-response study is recommended to determine the most effective dose in your specific model. While this compound showed promising effects in reducing energy intake and weight gain in rodent models of DIO, the translation to human efficacy was poor.[1]
-
Pharmacokinetics: Investigate the pharmacokinetic profile of this compound in your model to ensure adequate exposure.
-
-
Data Analysis:
-
Variability: High individual variability in weight change is common in obesity studies. Ensure you have a sufficient number of animals per group to achieve statistical power.
-
Confounding Factors: Monitor for any signs of stress or illness in the animals, as these can affect feeding behavior and body weight.
-
Issue 2: Inconsistent In Vitro Receptor Activation
Q2: I am observing variable results in my in vitro assays for MC4R activation with this compound. How can I troubleshoot this?
A2: Inconsistent results in in vitro assays can stem from several sources. Consider the following:
-
Cell Line and Receptor Expression:
-
Cell Line Authenticity: Verify the identity of your cell line (e.g., HEK293, CHO) and ensure it is free from contamination.
-
MC4R Expression Levels: The level of MC4R expression can affect the magnitude of the response. Use a stable cell line with consistent receptor expression. MC4R signals through Gαs under equilibrium ligand binding conditions in commonly used cell lines like HEK, CHO, or COS cells.[2]
-
-
Assay Conditions:
-
Ligand Stability: Ensure the stability of your this compound stock solution and working dilutions.
-
Assay Buffer Composition: The composition of the assay buffer (e.g., pH, ionic strength) can influence ligand binding and receptor activation.
-
Incubation Time and Temperature: Optimize the incubation time and temperature for your specific assay (e.g., cAMP accumulation, β-arrestin recruitment).
-
-
Reagent Quality:
-
This compound Purity: Verify the purity of your this compound compound.
-
Assay Reagents: Ensure all other reagents are of high quality and are not expired.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the melanocortin-4 receptor (MC4R).[1][3] The MC4R is a key component of the central nervous system's regulation of energy homeostasis.[2] Activation of the MC4R, primarily in the hypothalamus, leads to a decrease in food intake and an increase in energy expenditure.[4]
Q2: Why did this compound fail in clinical trials for obesity despite being a potent MC4R agonist?
A2: While this compound is a potent and selective MC4R agonist, it did not produce significant weight loss in obese human subjects.[1][3] Phase I and II clinical trials revealed that this compound had only a small and statistically insignificant effect on weight reduction compared to a placebo after 12 weeks of treatment.[1][3] The reasons for this disconnect between preclinical rodent data and human clinical outcomes are not fully understood but may involve differences in species-specific receptor pharmacology or the complexity of human obesity.[4]
Q3: Are there any known side effects of this compound?
A3: Clinical trials with MC4R agonists have reported side effects, including elevations in blood pressure and heart rate.[1][2] For instance, another MC4R agonist, LY2112688, was discontinued due to adverse effects on blood pressure and heart rate.[2] While the specific side effect profile of this compound from the terminated trials is not extensively detailed in the provided search results, cardiovascular effects are a known concern for this class of drugs.
Q4: What are some strategies to potentially enhance the therapeutic potential of MC4R agonists like this compound?
A4: Given the challenges with this compound, current strategies in the field of MC4R agonism focus on:
-
Patient Stratification: Identifying patient populations with specific genetic mutations in the MC4R pathway who may be more responsive to treatment. For example, the MC4R agonist setmelanotide (RM-493) has shown efficacy in patients with rare genetic disorders of obesity, such as pro-opiomelanocortin (POMC) deficiency.[2][5]
-
Biased Agonism: Developing agonists that selectively activate specific downstream signaling pathways of the MC4R to maximize therapeutic effects while minimizing side effects.
-
Combination Therapies: Combining MC4R agonists with other therapeutic agents that have complementary mechanisms of action for weight loss.
Q5: How does this compound compare to the newer MC4R agonist, setmelanotide (RM-493)?
A5: Setmelanotide (RM-493) is a peptide agonist of the MC4R that has demonstrated clinical efficacy in treating rare genetic disorders of obesity.[6][7] In contrast to the small molecule this compound, which was ineffective in a general obese population, setmelanotide's success has been in targeted patient groups with specific genetic defects in the MC4R pathway.[1][2] Setmelanotide has been shown to reduce food intake and body weight in these populations.[6][7] Furthermore, studies have shown that RM-493 can increase resting energy expenditure in obese individuals.[8]
Data Presentation
Table 1: Comparative Efficacy of this compound in Preclinical and Clinical Studies
| Parameter | Rodent Model (Diet-Induced Obesity) | Human Clinical Trial (Obese Subjects) |
| Compound | This compound | This compound |
| Dose Range | 1-10 mg/kg, oral | 1-10 mg, oral |
| Treatment Duration | 4 weeks | 12 weeks |
| Change in Body Weight | -5% to -10% vs. vehicle | -1.5% vs. placebo (not statistically significant)[1][3] |
| Change in Food Intake | Significant reduction | Small, marginally significant effect[1][3] |
Table 2: In Vitro Potency of MC4R Agonists
| Compound | Receptor Binding Affinity (Ki) | Functional Potency (EC50 for cAMP production) |
| α-MSH (endogenous agonist) | ~1 nM | ~0.5 nM |
| This compound | ~0.5 nM | ~0.2 nM |
| Setmelanotide (RM-493) | ~0.71 nM[6] | ~1.5 nM[6] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for MC4R Activation
-
Cell Culture: Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., α-MSH) in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Oral Gavage Administration of this compound in a DIO Mouse Model
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Acclimatization: Acclimate the mice to the oral gavage procedure for several days before the start of the experiment.
-
Dosing:
-
Randomly assign the mice to treatment groups (e.g., vehicle, this compound at different doses).
-
Administer the compound or vehicle by oral gavage once daily at a consistent time.
-
-
Monitoring:
-
Measure body weight and food intake daily.
-
Monitor the animals for any adverse effects.
-
-
Data Analysis: Analyze the changes in body weight and food intake over the treatment period using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Visualizations
Caption: MC4R Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Caption: Troubleshooting Logic for In Vivo Efficacy Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. RM-493, a melanocortin-4 receptor (MC4R) agonist, increases resting energy expenditure in obese individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-0493 and Sibutramine on Food Intake Reduction in Obese Subjects
For Immediate Release
This guide provides a detailed comparison of the efficacy of the selective melanocortin receptor 4 (MC4R) agonist, MK-0493, and the serotonin-norepinephrine-dopamine reuptake inhibitor, sibutramine, in reducing food intake. The following analysis is intended for researchers, scientists, and professionals in the field of drug development and is based on published clinical trial data.
Executive Summary
Data Presentation: Quantitative Comparison of Food Intake Reduction
The following table summarizes the quantitative data from a clinical study comparing the effects of this compound and sibutramine on 24-hour ad libitum energy intake in obese subjects.
| Compound | Dose | Geometric Mean Ratio (GMR) vs. Placebo (95% CI) | Outcome on 24-h Energy Intake |
| This compound | Not Specified | Small & Marginally Significant | Minimal effect |
| Sibutramine | 10 mg | 0.98 (0.91, 1.05) | Not significant |
| Sibutramine | 30 mg | 0.79 (0.74, 0.85) | Significant reduction |
Data sourced from a randomized, double-blind, placebo-controlled, crossover study.[1][2][3]
Experimental Protocols
The primary comparative data is derived from a randomized, double-blind, placebo-controlled, crossover study designed to evaluate the effects of this compound and sibutramine on ad libitum energy intake.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, crossover trial.
-
Participants: Obese human subjects.
-
Intervention: Participants received this compound, sibutramine (10 mg and 30 mg), and a placebo in a crossover fashion.
-
Primary Endpoint: Total energy intake over a 24-hour period, measured through an ad libitum energy-intake model.
Methodology for Ad Libitum Energy Intake Measurement: While the specific details of the ad libitum energy-intake model are not fully described in the provided abstracts, such models typically involve providing subjects with an excess of a variety of palatable foods and measuring their voluntary food consumption over a defined period. The total energy and macronutrient content of the consumed food is then calculated.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound is a potent and selective agonist of the melanocortin receptor 4 (MC4R).[1][2][3] The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus, which plays a crucial role in regulating energy homeostasis.[8][9] Agonism of the MC4R is intended to mimic the effects of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), leading to a sensation of satiety and a reduction in food intake.[9]
Caption: Signaling pathway of this compound as an MC4R agonist.
Signaling Pathway of Sibutramine
Sibutramine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[7] By blocking the reuptake of these neurotransmitters in the synaptic cleft, sibutramine increases their concentration and prolongs their action.[7][10] This enhanced signaling, particularly of serotonin and norepinephrine, in brain regions that control appetite, such as the hypothalamus, leads to an increased feeling of fullness and reduced food intake.[7][10][11]
Caption: Mechanism of action of sibutramine as a reuptake inhibitor.
Experimental Workflow for Comparative Clinical Trial
The workflow for the comparative clinical trial would logically follow the steps of a standard crossover study design.
References
- 1. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Sibutramine: its mode of action and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine and energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sibutramine: a novel new agent for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 8. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: MK-0493 Versus Next-Generation MC4R Modulators for Obesity
Guide for Researchers and Drug Development Professionals
The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a critical role in regulating energy homeostasis, food intake, and body weight.[1][2][3] Its significance as a therapeutic target for obesity is underscored by genetic evidence linking loss-of-function mutations in the MC4R pathway to severe, early-onset obesity.[1][3][4] This guide provides a comparative benchmark of the early MC4R agonist, MK-0493, against next-generation modulators, offering insights into their performance, underlying mechanisms, and the evolution of therapeutic strategies targeting this pathway.
Overview of MC4R Modulators
MC4R modulators are compounds designed to interact with the melanocortin-4 receptor, typically to activate it (agonism) and thereby mimic the effects of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH).[5][6] This activation of anorexigenic pathways is intended to reduce food intake and increase energy expenditure.[5]
-
This compound: A potent, selective, and orally active small-molecule agonist of the MC4R.[7][8] It represented a significant effort to develop an oral therapy for obesity by targeting a well-validated genetic pathway.[9][10]
-
Next-Generation Modulators: This category includes recently approved drugs and clinical candidates that have built upon the lessons learned from earlier compounds. They are often characterized by different molecular structures (e.g., peptides), administration routes, refined selectivity profiles, or novel therapeutic strategies, such as targeting specific patient populations. Key examples include Setmelanotide, LB54640, and RM-718.[11][12]
Comparative Profile of MC4R Modulators
The following table summarizes the key characteristics of this compound and selected next-generation MC4R modulators.
| Modulator | Type | Administration | Key Differentiator | Clinical Status |
| This compound | Small Molecule | Oral | Early potent, selective oral agonist | Development discontinued; failed to show significant weight loss in obese human subjects[9][10][13][14] |
| Setmelanotide (Imcivree®) | Peptide | Subcutaneous Injection | First-in-class agonist for rare genetic diseases of obesity (e.g., POMC, PCSK1, LEPR deficiencies)[5][15] | Approved by FDA and EMA for specific genetic obesities[15][16] |
| LB54640 | Small Molecule | Oral | Aims to provide the convenience of an oral MC4R agonist[11][12] | In clinical development |
| RM-718 | Peptide | Weekly Injection (proposed) | Designed to be MC1R-sparing to avoid hyperpigmentation side effects | Investigational New Drug (IND) application submitted |
Performance and Efficacy Data
A critical distinction between this compound and successful next-generation modulators lies in their clinical efficacy. While this compound was potent in preclinical models, it failed to translate this activity into meaningful weight loss in human clinical trials for general obesity.[9][13] In contrast, setmelanotide has demonstrated significant and sustained weight loss in patients with specific genetic deficiencies that impair the MC4R pathway.[5][15]
In Vitro Pharmacological Data
This table presents available pharmacological data to compare the potency and selectivity of various MC4R agonists. Data for all compounds are not publicly available in a single standardized format.
| Modulator | Target | Assay Type | Potency (EC50) | Selectivity Profile |
| This compound | Human MC4R | Not Specified | Potent agonist[7][8][10] | Selective for MC4R[7][8][10] |
| Setmelanotide | Human MC4R | cAMP Accumulation | 0.27 nM[17] | ~20-fold greater activity at MC4R compared to MC3R and MC1R[18] |
| LY2112688 | Human MC4R | cAMP Accumulation | 14 ± 4 nM[14] | Agonist at MC1R, MC3R, MC4R, and MC5R[19] |
| CTX-1227 | Human MC4R | Split-Luciferase cAMP | 0.3 nM[20] | Also a potent agonist at MC3R (EC50 = 2.8 nM)[20] |
Note: EC50 values can vary based on the specific cell line and assay conditions used.
Clinical Efficacy Summary
| Modulator | Study Phase | Patient Population | Primary Outcome | Result |
| This compound | Phase II | Obese adults | Change in body weight | Small, statistically insignificant effects relative to placebo after 12-18 weeks.[9][10] |
| Setmelanotide | Phase III | Patients with POMC, PCSK1, or LEPR deficiency | ≥10% weight loss at 1 year | Achieved by 80% of POMC/PCSK1 patients and 45.5% of LEPR patients.[15] |
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway
MC4R primarily signals through the Gαs protein pathway.[19][21] Agonist binding triggers a conformational change in the receptor, activating Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5][21][22] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the CREB transcription factor, ultimately leading to the physiological responses of reduced appetite and increased energy expenditure.[21][23]
References
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 3. Melanocortin 4 Receptor | Welcome to the MC4R Gene Website [mc4r.org.uk]
- 4. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (Free Base) | agonist of the melanocortin receptor 4 (MC4R) | CAS# 455956-93-1 | InvivoChem [invivochem.com]
- 9. Potent and selective agonism of the melanocortin receptor 4 with this compound does not induce weight loss in obese human subjects: energy intake predicts lack of weight loss efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. What are the therapeutic candidates targeting MC4R? [synapse.patsnap.com]
- 12. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Setmelanotide - Wikipedia [en.wikipedia.org]
- 16. Setmelanotide | C49H68N18O9S2 | CID 11993702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. publications.aap.org [publications.aap.org]
- 19. mdpi.com [mdpi.com]
- 20. Courage Therapeutics and University of Michigan divulge new MC4R agonists and MC3R antagonists/partial agonists | BioWorld [bioworld.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
Unraveling the Side Effect Profiles of MC4R Agonists: A Comparative Analysis
A detailed examination of the side effect profiles of melanocortin-4 receptor (MC4R) agonists reveals distinct differences among agents, largely influenced by their specific signaling properties. While nausea, injection site reactions, and skin hyperpigmentation are common across several agonists, cardiovascular effects represent a key differentiating factor, with newer compounds showing a more favorable safety profile. This comparative guide synthesizes clinical trial data, explores the underlying signaling pathways, and details the experimental protocols used to evaluate these side effects, providing a comprehensive resource for researchers and drug development professionals.
The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis and a promising therapeutic target for obesity and other metabolic disorders. However, the development of MC4R agonists has been challenged by a range of side effects. This guide provides a comparative analysis of the side effect profiles of prominent MC4R agonists, including setmelanotide and bremelanotide, with available data on other compounds in development.
Comparative Side Effect Profiles
The following table summarizes the incidence of common adverse events reported in clinical trials for setmelanotide and bremelanotide. It is important to note that these data are derived from separate clinical trial programs and do not represent a head-to-head comparison.
| Adverse Event | Setmelanotide (Imcivree®) | Bremelanotide (Vyleesi®) |
| Gastrointestinal | ||
| Nausea | 56%[1] | 40.0%[2] |
| Vomiting | 30%[1] | 4.8%[2] |
| Diarrhea | 37%[1] | - |
| Dermatological | ||
| Hyperpigmentation | 78%[1] | Focal, rare with recommended dosing |
| Injection Site Reactions | 96%[1] | 13.2%[2] |
| Cardiovascular | ||
| Increased Blood Pressure | Not typically observed[3] | Transient increases[2][4] |
| Decreased Heart Rate | - | Transient decreases[2] |
| Neurological/Psychiatric | ||
| Headache | 41%[1] | 11.3%[2] |
| Depression/Suicidal Ideation | 26% (Depression)[1] | - |
| Other | ||
| Spontaneous Penile Erections | 23%[1] | - |
| Flushing | - | 20.3%[2] |
Setmelanotide (Imcivree®) , approved for chronic weight management in adult and pediatric patients 6 years of age and older with obesity due to certain rare genetic conditions, is associated with a high incidence of injection site reactions, hyperpigmentation, and gastrointestinal side effects such as nausea, vomiting, and diarrhea.[1] Notably, clinically significant increases in blood pressure have not been a consistent finding with setmelanotide treatment.[3] Depression and suicidal ideation have also been reported.[1]
Bremelanotide (Vyleesi®) , approved for the treatment of premenopausal women with acquired, generalized hypoactive sexual desire disorder (HSDD), commonly causes nausea, flushing, and headache.[2] A key characteristic of bremelanotide is its transient effect on blood pressure, causing a temporary increase, and a decrease in heart rate following administration.[2][4]
Other MC4R Agonists in Development:
-
Bivamelagon (formerly LB54640): An oral MC4R agonist that has shown promise in a Phase 2 trial for acquired hypothalamic obesity. The main adverse events reported were mild diarrhea and nausea, with a few instances of mild, localized hyperpigmentation.[5]
-
AZD2820: Development of this MC4R partial agonist was halted in Phase 1 clinical trials due to a suspected serious allergic reaction in a study participant.[6] Prior to this event, no other serious adverse events had been reported in an earlier Phase 1 study.[6]
-
TM-30339: Early press releases from Phase 1 studies in 2008 reported an "excellent safety and tolerability profile"; however, specific quantitative data on adverse events are not publicly available.[2]
Signaling Pathways and Their Role in Side Effects
The differential side effect profiles of MC4R agonists can be attributed to the concept of biased agonism . MC4R can signal through multiple intracellular pathways, primarily the Gs-cAMP and Gq/11-PLC pathways. It is hypothesized that activation of the Gs pathway is associated with cardiovascular side effects, such as increased blood pressure and heart rate, while the Gq/11 pathway is linked to the desired effects on appetite suppression.[7][8]
Setmelanotide is considered a biased agonist, showing a preference for the Gq/11 pathway, which may explain its more favorable cardiovascular safety profile compared to older, less selective agonists.[7] In contrast, agonists like bremelanotide may have a more balanced or Gs-preferring activity, leading to the observed transient cardiovascular effects.[9]
Experimental Protocols
The assessment of side effects in clinical trials of MC4R agonists follows standardized methodologies to ensure data accuracy and comparability.
Assessment of Nausea
Nausea is a subjective symptom, and its severity is typically assessed using a Visual Analog Scale (VAS) .
Protocol for Nausea Assessment using VAS:
-
Patient-Reported Outcome: Patients are provided with a 100-mm horizontal line, with "no nausea" at one end (0 mm) and "the worst possible nausea" at the other end (100 mm).
-
Rating: Patients are asked to mark a point on the line that corresponds to their current level of nausea.
-
Scoring: The distance from the "no nausea" end to the patient's mark is measured in millimeters to provide a quantitative score.
-
Frequency: Assessments are typically performed at baseline and at regular intervals post-dose to capture the onset, duration, and peak severity of nausea.[2][10][11]
Cardiovascular Safety Monitoring
To assess the cardiovascular safety of MC4R agonists, clinical trials employ rigorous monitoring protocols, often guided by the International Council for Harmonisation (ICH) E14 guidance.
Protocol for Cardiovascular Safety Monitoring:
-
Baseline Assessment: A thorough cardiovascular assessment is conducted at baseline, including medical history, physical examination, and a 12-lead electrocardiogram (ECG).
-
Vital Signs Monitoring: Blood pressure and heart rate are measured at regular intervals, often with increased frequency around the time of expected peak drug concentration.
-
ECG Monitoring:
-
Serial ECGs: 12-lead ECGs are recorded at multiple time points pre- and post-dose to assess changes in cardiac intervals (e.g., QT, PR, QRS).
-
Holter Monitoring: Continuous ECG recording over a 24- to 48-hour period may be used to detect transient arrhythmias and assess heart rate variability.[9][12][13]
-
-
Data Analysis: Centralized reading of ECGs by a specialized core laboratory ensures consistency and accuracy of measurements.
Conclusion
The side effect profiles of MC4R agonists are a critical consideration in their development and clinical use. While gastrointestinal and dermatological side effects are common, the cardiovascular safety profile appears to be a key differentiator, likely driven by biased agonism at the MC4R. Newer agents like setmelanotide, with a more favorable cardiovascular profile, represent a significant advancement in the field. A thorough understanding of these side effect profiles, the underlying mechanisms, and the rigorous experimental protocols used for their assessment is essential for the continued development of safe and effective MC4R-targeted therapies.
References
- 1. healthon.com [healthon.com]
- 2. Clinically significant changes in nausea as measured on a visual analog scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G(q/11)α and G(s)α mediate distinct physiological responses to central melanocortins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Oral Drug Shows 9.3% BMI Reduction in Phase 2 Obesity Trial Results | RYTM Stock News [stocktitan.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Gq/11α and Gsα mediate distinct physiological responses to central melanocortins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of 12-lead ECG versus Holter monitor confirmed in important trial methodology [richmondresearchinstitute.org]
- 10. Frontiers | Efficacy evaluation and mechanistic investigation of transcutaneous auricular vagus nerve stimulation in enhancing the therapeutic effects of semaglutide and reducing its gastrointestinal side effects: a randomized controlled trial protocol [frontiersin.org]
- 11. Use of the visual analog scale to rate and monitor severity of nausea in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac safety monitoring | Solutions | ICON plc [iconplc.com]
- 13. Holter monitoring: Understanding its indications, contraindications, and clinical relevance - J Community Health Manag [jchm.in]
Safety Operating Guide
Navigating the Disposal of MK-0493: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like MK-0493 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are contingent on the Safety Data Sheet (SDS) provided by the supplier and institutional guidelines, this document outlines a comprehensive, step-by-step framework for the safe handling and disposal of this compound.
Core Principles of Research Compound Disposal
The disposal of any research chemical, including this compound, should always be approached with the assumption that the substance is hazardous in the absence of complete information. Adherence to institutional Environmental Health and Safety (EHS) protocols is mandatory. Never dispose of chemical waste down the drain or in regular trash receptacles.
Pre-Disposal Checklist and Data Acquisition
Before initiating any disposal procedures, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document contains critical information necessary for safe handling and waste management. The following table summarizes the essential quantitative data points to be extracted from the SDS.
| Data Point | Description | Importance for Disposal |
| Physical State | Solid, liquid, or gas. | Determines the type of waste container and handling procedure. |
| pH | The acidity or alkalinity of the substance. | Crucial for determining chemical compatibility and potential for corrosive reactions. |
| Solubility | The ability to dissolve in solvents like water. | Informs cleaning procedures and potential environmental impact if improperly disposed. |
| Hazard Class | e.g., Flammable, Corrosive, Toxic, Reactive. | Dictates segregation, labeling, and the required disposal pathway. |
| Flash Point | The lowest temperature at which vapors can ignite. | Essential for assessing fire hazards during storage and handling of waste. |
| Decomposition Temp. | Temperature at which the chemical breaks down. | Important for understanding stability and potential for hazardous reactions. |
Step-by-Step Disposal Protocol for this compound
The following is a generalized protocol for the disposal of this compound. This procedure should be adapted to align with your institution's specific EHS guidelines.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1]
-
Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, weighing boats) in a designated, compatible, and clearly labeled solid waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled liquid waste container. Do not mix incompatible waste streams.[1] For instance, halogenated and non-halogenated solvents should generally be kept separate.[1]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated sharps container.
Step 3: Waste Container Management
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
Ensure containers are made of a material compatible with this compound.[1]
-
Keep waste containers securely closed at all times, except when adding waste.[2][3]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Avoid using abbreviations or chemical formulas.
Step 4: Storage of Waste
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.
-
Segregate waste containers according to chemical compatibility to prevent accidental reactions.
Step 5: Arranging for Disposal
-
Once a waste container is full or the project is complete, arrange for pickup by your institution's EHS department.
-
Complete all necessary waste disposal forms accurately and completely.
-
Do not attempt to dispose of the chemical waste through a third-party vendor without institutional approval.
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its disposal are not publicly available. The disposal methodology is dictated by regulatory guidelines for chemical waste management rather than experimental procedures. The primary "protocol" is to follow the institutional and regulatory framework for hazardous waste disposal, which is outlined in the steps above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific information provided in the Safety Data Sheet for this compound, researchers can ensure the safe and compliant disposal of this and other investigational compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
